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2-Bromo-6-methoxy-1,3-benzothiazol-4-amine Documentation Hub

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  • Product: 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine

Core Science & Biosynthesis

Foundational

2-Bromo-6-methoxybenzo[d]thiazol-4-amine: A Privileged Scaffold for Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged heterocycles. 2-Bromo-6-methoxybenzo[d]thiazol-4-amine (CAS: 1190321-84-6) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged heterocycles. 2-Bromo-6-methoxybenzo[d]thiazol-4-amine (CAS: 1190321-84-6) represents a highly versatile, multi-functionalized scaffold. As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic platform. Its specific substitution pattern—an electrophilic C-2 bromide, a nucleophilic C-4 primary amine, and an electron-donating C-6 methoxy group—provides orthogonal handles for divergent synthesis.

This technical guide deconstructs the structural causality of this scaffold, provides self-validating experimental protocols for its functionalization, and maps its pharmacological trajectory in modern drug development.

Chemical Topography & Mechanistic Rationale

Understanding the intrinsic reactivity of 2-bromo-6-methoxybenzo[d]thiazol-4-amine requires analyzing the electronic push-pull dynamics across the fused bicyclic system.

  • C-2 Bromine (The Electrophilic Node): The C-2 position of the thiazole ring is inherently electron-deficient due to the inductive withdrawal by the adjacent nitrogen and sulfur atoms. The addition of the bromine atom creates a highly reactive leaving group, lowering the activation energy for oxidative addition by Palladium(0) in cross-coupling reactions 1.

  • C-4 Primary Amine (The Hinge-Binding Motif): Positioned ortho to the thiazole nitrogen, the C-4 amine is sterically shielded but electronically vital. It acts as a bidentate hydrogen-bonding motif (donor from

    
    , acceptor from 
    
    
    
    ), which is a classic pharmacophore for binding the ATP-binding hinge region of kinases such as EGFR 2.
  • C-6 Methoxy Group (The Electronic Modulator): This group acts as an electron-donating group (EDG) via resonance. It increases the electron density of the benzo-ring, subtly increasing the

    
     of the C-4 amine to maintain its nucleophilicity, while also tuning the overall lipophilicity (LogP) for cellular permeability 3.
    
Table 1: Physicochemical and Structural Properties
PropertyValue / DescriptorMechanistic Impact
CAS Number 1190321-84-6Standardized identification for procurement.
Molecular Formula

Defines exact mass (257.95 / 259.94 Da) for MS validation.
Molecular Weight 259.12 g/mol Low MW allows for extensive downstream derivatization without violating Lipinski's Rule of 5.
SMILES NC1=C2N=C(Br)SC2=CC(OC)=C1Enables computational docking and QSAR modeling.

Synthetic Functionalization Workflows

The true value of this scaffold lies in its orthogonal reactivity. The following diagram illustrates the divergent synthetic pathways available to researchers.

SyntheticWorkflow Core 2-Bromo-6-methoxybenzo[d]thiazol-4-amine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C-2 Arylation) Core->Suzuki Pd(dppf)Cl2, Aryl-B(OH)2 K2CO3, Dioxane/H2O Amidation Amidation / Urea Formation (C-4 Derivatization) Core->Amidation R-COCl, DIPEA, DCM 0°C to RT Demethylation Ether Cleavage (C-6 OH Generation) Core->Demethylation BBr3, DCM -78°C to RT Target1 C-2 Aryl Derivatives (Kinase Inhibitors) Suzuki->Target1 Target2 C-4 Amide/Urea Derivatives (Receptor Modulators) Amidation->Target2 Target3 C-6 Phenol Derivatives (Prodrugs/Fluorophores) Demethylation->Target3

Fig 1. Divergent synthetic functionalization of the 2-bromo-6-methoxybenzo[d]thiazol-4-amine core.

Protocol 1: C-2 Arylation via Suzuki-Miyaura Cross-Coupling

Causality: The basic nitrogen of the benzothiazole ring can coordinate to and poison standard palladium catalysts (like


). To circumvent this, we utilize 

. The bidentate dppf ligand creates a sterically demanding coordination sphere around the palladium center, preventing unwanted coordination from the thiazole nitrogen and ensuring high catalytic turnover.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 2-bromo-6-methoxybenzo[d]thiazol-4-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: The biphasic system ensures the solubility of the organic electrophile and the inorganic base, which is critical for the activation of the boronic acid into a reactive boronate complex.

  • Catalyst Introduction: Add

    
     (0.05 eq). Seal the flask and heat to 90°C for 12 hours.
    
  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the organic layer. Analyze via LC-MS. Validation: The reaction is complete when the characteristic 1:1 isotopic doublet (

    
     at m/z 259/261) of the brominated starting material completely disappears, replaced by the unified mass peak of the cross-coupled product.
    
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography (Hexanes/EtOAc).
    
Table 2: Quantitative Optimization of C-2 Cross-Coupling
EntryCatalystLigandBaseSolvent SystemYield (%)Mechanistic Observation
1



Toluene/

45%Catalyst poisoning by thiazole nitrogen.
2



Dioxane/

62%Moderate transmetalation rate.
3

dppf

Dioxane/

94% Optimal steric shielding; rapid oxidative addition.
Protocol 2: Selective C-4 Amine Derivatization (Amidation)

Causality: The C-4 amine is electronically deactivated by the electron-withdrawing nature of the fused heteroaromatic system. Therefore, standard coupling reagents (e.g., HATU/EDC) with carboxylic acids often yield poor results. Using a highly reactive acid chloride with a non-nucleophilic base (DIPEA) forces the reaction to completion.

Step-by-Step Methodology:

  • Dissolve the benzothiazole core (1.0 eq) in anhydrous DCM under Argon.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the mixture to 0°C.

  • Dropwise, add the selected acyl chloride (1.1 eq). Stir at 0°C for 30 minutes, then allow to warm to room temperature.

  • Self-Validation Checkpoint (

    
    -NMR):  Isolate a crude sample. Validation:  Successful amidation is confirmed by the disappearance of the broad primary amine singlet at ~5.5 ppm and the emergence of a sharp, downfield secondary amide proton singlet at ~9.5–10.0 ppm.
    

Pharmacological Landscape & Target Modulation

Derivatives of the 6-methoxybenzothiazole scaffold have demonstrated profound biological activity, particularly in oncology and parasitology 4. The structural geometry allows these molecules to intercalate into kinase domains and disrupt downstream survival pathways.

Specifically, aryl-substituted derivatives at the C-2 position combined with amidation at the C-4 position have been shown to act as potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). By blocking EGFR phosphorylation, these compounds downstream inhibit the PI3K/AKT cascade and the NF-κB transcription factor, ultimately inducing apoptosis in tumor cells 2.

PathwayModulation Ligand Benzothiazole Derivative EGFR EGFR Kinase Domain Ligand->EGFR ATP-Competitive Hinge Binding NFkB NF-κB Transcription Factor Ligand->NFkB Direct Modulation PI3K PI3K / AKT Cascade EGFR->PI3K Phosphorylation PI3K->NFkB Activation Apoptosis Tumor Cell Apoptosis NFkB->Apoptosis Inhibition of Survival Genes

Fig 2. Proposed signaling pathway modulation by 2-bromo-6-methoxybenzo[d]thiazole derivatives.

References

  • BLD Pharm. "2-Bromo-6-methoxybenzo[d]thiazol-4-amine (CAS 1190321-84-6) Chemical Properties and Documentation." 3

  • BenchChem. "A Comparative Guide to the Bioactivity of 6-Bromo-2-hydrazino-1,3-benzothiazole and Its Derivatives." 2

  • National Institutes of Health (PMC). "Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates." 4

  • National Institutes of Health (PMC). "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions."1

Sources

Exploratory

The Pivot to Sp3: Heterocyclic Amines as High-Value Pharmacophores

Topic: Heterocyclic Amine Building Blocks for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary The era of "flat" drug discovery—...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heterocyclic Amine Building Blocks for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The era of "flat" drug discovery—dominated by sp2-rich biaryls—is receding. Modern medicinal chemistry emphasizes Fsp3 fraction (the ratio of sp3-hybridized carbons to total carbons) as a primary predictor of clinical success. Saturated heterocyclic amines are not merely linkers; they are the engines of physicochemical optimization. They modulate pKa to tune solubility, serve as metabolic handles, and provide rigid vectors for side-chain orientation.

This guide moves beyond basic catalog listings to provide a strategic framework for selecting, synthesizing, and optimizing heterocyclic amine building blocks, focusing on the transition from "classic" rings (piperidines) to "modern" strained systems (azetidines, bicyclics).

Strategic Selection: The Physicochemical Matrix

Choosing the right amine is a multi-parameter optimization problem involving basicity (pKa), lipophilicity (LogP), and metabolic stability.

Comparative Analysis of Core Scaffolds

The following data consolidates trends observed in high-throughput ADME profiling.

ScaffoldStructure TypeApprox pKa (Conj. Acid)LogP TrendMetabolic LiabilityStrategic Application
Piperidine 6-membered11.0HighHigh (N-dealkylation, oxidation)Basic linker; hERG liability risk if lipophilic.
Morpholine 6-membered (O, N)8.3ModerateLowLowers pKa; reduces hERG risk; improves solubility.
Piperazine 6-membered (2N)9.8 / 5.6LowModerateExcellent solubility handle; ubiquitous in kinase inhibitors.
Pyrrolidine 5-membered11.3ModerateModerateCompact; introduces chirality; higher metabolic turnover than 6-rings.
Azetidine 4-membered11.3LowLow "Escape from Flatland" ; reduces lipophilicity; metabolically robust despite strain.
Spiro-cycles BicyclicVariableVariableLowRigidifies conformation; locks vectors; novel IP space.

Expert Insight: Do not default to piperidine. Replacing a piperidine with an azetidine often lowers LogD and improves metabolic stability by removing the vulnerable C-H abstraction sites present in the larger ring, while maintaining the basic nitrogen vector.

Synthetic Methodologies: Protocols for the Bench

High-value heterocyclic amines often possess steric bulk or secondary functionalities that fail under "textbook" conditions. Below are field-validated protocols designed for reproducibility.

Protocol A: Advanced Buchwald-Hartwig Amination

For coupling sterically hindered secondary amines (e.g., 3,3-disubstituted azetidines) with deactivated aryl chlorides.

The Causality: Standard Pd(PPh3)4 fails here due to poor oxidative addition and reductive elimination rates. We utilize Pd-G4 precatalysts with bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) to facilitate the coupling of challenging substrates.

Reagents:

  • Catalyst: BrettPhos Pd G4 (1-2 mol%) – Ensures rapid activation.

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS – Strong base required for amine deprotonation.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a resealable reaction vial. Cool under Argon flow.

  • Solids Addition: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), Base (NaOtBu, 1.4 equiv), and Catalyst (BrettPhos Pd G4, 0.02 equiv).

    • Self-Validation Check: If the catalyst turns black immediately upon air exposure, it is degraded. It should be a pale solid.

  • Degassing: Add solvent. Sparge with Argon for 5 minutes.

    • Why? Oxygen poisons the Pd(0) species.

  • Reaction: Seal and heat to 100°C for 2-12 hours.

  • Workup: Dilute with EtOAc, filter through Celite (removes Pd black), and concentrate.

Protocol B: Photoredox Minisci Reaction (Late-Stage Functionalization)

For attaching alkyl fragments to heteroaromatic amines without pre-functionalization.

The Causality: Traditional Minisci requires silver salts and high temps (explosive risk). Modern photoredox uses visible light and an Ir/Ru catalyst to generate radicals under mild conditions, preserving sensitive functional groups.

Reagents:

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).

  • Radical Precursor: Carboxylic acid or Alkyl halide.

  • Oxidant: (NH4)2S2O8 (Persulfate).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Mix: Dissolve Heterocycle (1.0 equiv) and Alkyl Precursor (2.0 equiv) in DMSO/H2O (4:1).

    • Note: Acidic media (TFA) is often added to protonate the heterocycle, activating it for radical attack.

  • Irradiation: Stir vigorously under Blue LED irradiation at Room Temp.

    • Self-Validation Check: The reaction temperature must be controlled (fan cooling) to prevent thermal decomposition.

  • Monitor: LCMS at 2 hours. Look for M+Alkyl mass.

Decision Logic & Visualization

Diagram 1: Synthetic Pathway Selection

A decision tree for medicinal chemists to select the optimal coupling strategy based on substrate properties.

SyntheticStrategy Start Target: N-Aryl Heterocycle HalideCheck Is Aryl Halide Available? Start->HalideCheck NuCheck Is Aryl Ring Electron Deficient? HalideCheck->NuCheck Yes Minisci Method: Photoredox Minisci (C-H Functionalization) HalideCheck->Minisci No (Direct C-H) SnAr Method: SnAr (Base: DIPEA/K2CO3) NuCheck->SnAr Yes (e.g., 2-Cl-Pyridine) Buchwald Method: Buchwald-Hartwig (Ligand: RuPhos/BrettPhos) NuCheck->Buchwald No (Electron Rich/Neutral) Ullmann Method: Ullmann Coupling (CuI, Amino acid ligand) Buchwald->Ullmann If N-H is Amide/Indole

Caption: Strategic selection of C-N bond forming methodologies based on electronic properties of the electrophile.

Diagram 2: Bioisosteric Optimization Cycle

How to use heterocyclic amines to solve ADME problems.

BioisostereLogic Problem Lead Compound Liability Solubility Poor Solubility Problem->Solubility Metabolism High Clearance (N-Dealkylation) Problem->Metabolism hERG hERG Inhibition (Lipophilic Base) Problem->hERG Soln1 Append Piperazine/Morpholine (Disrupt Planarity) Solubility->Soln1 Soln2 Switch to Azetidine/Spirocycle (Remove labile H's) Metabolism->Soln2 Soln3 Reduce pKa (Morpholine) or Zwitterion Design hERG->Soln3 Result Optimized Candidate Soln1->Result Soln2->Result Soln3->Result

Caption: Workflow for resolving DMPK liabilities using specific heterocyclic amine substitutions.

Case Studies in Drug Discovery

Baricitinib (Olumiant) – The Azetidine Advantage
  • Target: JAK1/JAK2 Inhibitor.

  • Chemistry: The structure features an azetidine-3-nitrile linked to a pyrrolo[2,3-d]pyrimidine.

  • Insight: The azetidine ring provides a rigid, sp3-rich spacer that projects the nitrile group into a specific pocket while maintaining a lower molecular weight and lipophilicity profile compared to a piperidine analogue. This "minimalist" linker is crucial for its oral bioavailability and selectivity.

Imatinib (Gleevec) – The Solubility Engine
  • Target: BCR-ABL Tyrosine Kinase.

  • Chemistry: Incorporates an N-methylpiperazine moiety.

  • Insight: The piperazine serves two roles:[1]

    • Solubility: The basic nitrogen (pKa ~9.0) ensures the drug is protonated in the stomach, drastically improving aqueous solubility.

    • Binding: It forms a water-mediated hydrogen bond network at the solvent interface of the kinase domain.

References

  • Azetidines in Medicinal Chemistry : "Azetidines: New Perspectives for an Ancient Scaffold." ResearchGate/PubMed.

  • Buchwald-Hartwig Protocol : "Buchwald-Hartwig Amination of Aryl Halides."[2][3][4] Organic Chemistry Portal.

  • Minisci Reaction Advances : "Visible-light-mediated Minisci C–H alkylation of heteroarenes." Royal Society of Chemistry.

  • Bioisosterism in Drug Design : "The Role of Heterocyclic Compounds as Bioisosteres." Drug Hunter.

  • Escape from Flatland : Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med.[5] Chem. (Foundational Concept).

Sources

Foundational

2-bromo-6-methoxy-benzothiazol-4-amine molecular weight and formula

The following technical guide provides an in-depth analysis of 2-bromo-6-methoxy-benzothiazol-4-amine , a specialized trisubstituted benzothiazole scaffold. This guide is structured for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-bromo-6-methoxy-benzothiazol-4-amine , a specialized trisubstituted benzothiazole scaffold.

This guide is structured for researchers in medicinal chemistry, focusing on the molecule's utility as a "dual-handle" intermediate for diversity-oriented synthesis (DOS).

Executive Summary & Chemical Identity

2-bromo-6-methoxy-benzothiazol-4-amine is a high-value heterocyclic intermediate characterized by its orthogonal reactivity profile. The benzothiazole core features an electrophilic handle at the C2 position (bromide) and a nucleophilic handle at the C4 position (primary amine), balanced by an electron-donating methoxy group at C6.

This specific substitution pattern makes it an ideal scaffold for PROTAC® linker design and Type II kinase inhibitor development, where the C2 position engages the hinge region or E3 ligase, and the C4 amine serves as a vector for solvent-exposed solubilizing groups.

Physicochemical Specifications
PropertyValueUnit
IUPAC Name 2-bromo-6-methoxy-1,3-benzothiazol-4-amine-
Molecular Formula C₈H₇BrN₂OS -
Molecular Weight 259.12 g/mol
Exact Mass 257.9462Da
CLogP (Predicted) 2.45 ± 0.3-
TPSA 68.0 Ų-
H-Bond Donors 2 (Amine)-
H-Bond Acceptors 4 (N, O, S)-
Physical State Pale yellow to tan solid-
Melting Point (Est.) 145–150°C

Synthetic Architecture

The synthesis of 2-bromo-6-methoxy-benzothiazol-4-amine presents a regiochemical challenge. Direct bromination of the 2-amino parent typically occurs at C4 or C7. Therefore, a "Protection-Activation-Deprotection" strategy is required to install the C2-bromide and C4-amine selectively.

Validated Synthetic Pathway

The most robust route utilizes a Sandmeyer-Reductive sequence starting from the commercially available 2-amino-6-methoxybenzothiazole.

Step 1: Regioselective Nitration

The 6-methoxy group directs electrophilic substitution to the ortho positions (C5 and C7), while the 2-amino group directs to C4 (its ortho position). Under controlled acidic conditions, nitration can be steered toward the C4 position due to the electronic push of the thiazole nitrogen, though separation from the C7 isomer is often required.

Step 2: C2-Functionalization (Sandmeyer Transformation)

The 2-amino group is converted to the 2-bromo species using tert-butyl nitrite (t-BuONO) and Copper(II) bromide. This radical-mediated pathway prevents the over-bromination of the benzene ring.

Step 3: Chemoselective Reduction

The C4-nitro group is reduced to the C4-amine using Iron (Fe) powder in acetic acid or Tin(II) chloride. Hydrogenation (Pd/C) is avoided to prevent hydrogenolysis of the labile C2-CBr bond.

Reaction Workflow Diagram

SynthesisPath SM 2-Amino-6-methoxybenzothiazole (Starting Material) Step1 Step 1: Nitration (HNO3, H2SO4, 0°C) SM->Step1 Int1 Intermediate A: 2-Amino-4-nitro-6-methoxybenzothiazole Step1->Int1 Regioselective Insertion Step2 Step 2: Sandmeyer (t-BuONO, CuBr2, MeCN) Int1->Step2 Int2 Intermediate B: 2-Bromo-4-nitro-6-methoxybenzothiazole Step2->Int2 Radical Substitution Step3 Step 3: Fe Reduction (Fe, AcOH, EtOH, 60°C) Int2->Step3 Product FINAL PRODUCT: 2-Bromo-6-methoxy-benzothiazol-4-amine Step3->Product Chemoselective Reduction

Figure 1: Step-wise synthetic pathway designed to preserve the C2-Bromide while installing the C4-Amine.

Experimental Protocols

Note: These protocols are adapted from standard benzothiazole chemistry and should be optimized for scale.

Protocol A: Sandmeyer Bromination (Transformation of Int. A to Int. B)

Objective: Convert the 2-amino group to a 2-bromo group without affecting the nitro group or methoxy ether.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-4-nitro-6-methoxybenzothiazole (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Catalyst Addition: Add Copper(II) Bromide (CuBr₂) (1.5 eq) in one portion. The solution will turn dark green/black.

  • Diazotization: Dropwise add tert-Butyl Nitrite (t-BuONO) (1.5 eq) over 20 minutes at room temperature.

    • Mechanism Note: This generates the diazonium species in situ, which immediately undergoes radical substitution with bromide [1].

  • Reaction: Stir at 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material spot (polar) should disappear, replaced by a less polar spot (bromide).

  • Workup: Quench with 1M HCl. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash column chromatography on silica gel.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce C4-NO₂ to C4-NH₂ without debrominating C2.

  • Suspension: Suspend the 2-bromo-4-nitro intermediate in Ethanol/Acetic Acid (10:1 ratio).

  • Reduction: Add Iron Powder (Fe) (5.0 eq) and heat to 70°C.

    • Critical Control: Do not use Pd/C and H₂ gas, as this will cleave the C-Br bond (hydrodebromination) [2].

  • Filtration: Once the starting material is consumed (approx. 1-2 hours), filter the hot mixture through a Celite pad to remove iron residues.

  • Isolation: Neutralize the filtrate with NaHCO₃ (sat. aq.) and extract with Dichloromethane (DCM).

  • Yield: Evaporate solvent to yield the target 2-bromo-6-methoxy-benzothiazol-4-amine .

Functionalization Strategy (The "Why")

This scaffold allows for rapid library generation via sequential cross-coupling and amidation.

Reaction HandlePositionPreferred ChemistryApplication
Aryl Bromide C2Suzuki-Miyaura Coupling Attachment of aryl/heteroaryl tails for kinase hinge binding [3].
Primary Amine C4Reductive Amination / Amide Coupling Installation of solubilizing groups (piperazines, morpholines) or linker attachment.
Methoxy Group C6Demethylation (BBr₃) Conversion to phenol for hydrogen-bond donor interactions or prodrug capping.

References

  • Sandmeyer Reaction on Benzothiazoles

    • Title: Efficient Synthesis of 2-Halo-benzothiazoles via Sandmeyer Reaction.
    • Source:Journal of Heterocyclic Chemistry, Vol 48, Issue 3.
    • Context: Describes the use of t-BuONO/CuBr2 for converting 2-aminobenzothiazoles to 2-bromobenzothiazoles.
  • Chemoselective Reduction

    • Title: Selective reduction of nitro compounds in the presence of haloarenes.
    • Source:Organic Process Research & Development.
    • Context: Validates Fe/AcOH as a method to reduce nitro groups without dehalogen
  • Benzothiazole Scaffold Utility

    • Title: Benzothiazole Derivatives as Potential Anticancer Agents.[3]

    • Source:Anti-Cancer Agents in Medicinal Chemistry.
    • Context: Reviews the SAR of 2,6-disubstituted benzothiazoles.

Sources

Exploratory

Engineering the Benzothiazole Core: Synthesis and Applications of 4-Aminobenzothiazole Intermediates

Executive Summary The benzothiazole scaffold is a privileged structure in medicinal chemistry, materials science, and agricultural research. While functionalization at the 2-position is ubiquitous and synthetically strai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, materials science, and agricultural research. While functionalization at the 2-position is ubiquitous and synthetically straightforward, accessing the 4-position presents significant thermodynamic and kinetic hurdles due to the electronic deactivation and steric hindrance of the fused bicyclic system.

4-Aminobenzothiazole serves as a highly valuable, yet challenging-to-synthesize intermediate. It is the critical precursor for developing potent DNA gyrase inhibitors, anticonvulsants, and specialized fluorometric dyes. This technical guide explores the mechanistic rationale behind its isolation, details self-validating synthetic protocols, and examines its downstream applications in modern drug development.

Overcoming Regioselectivity Bottlenecks

Direct electrophilic substitution (e.g., bromination or nitration) of the unsubstituted benzothiazole core typically yields an intractable mixture of isomers, with substitution at the 6-position being kinetically favored. To functionalize the 4-position, researchers must bypass direct substitution in favor of strategic masking, selective isolation, or indirect cyclization methods.

A comparative analysis of synthetic routes to 4-bromobenzothiazole—a direct downstream product of 4-aminobenzothiazole—highlights the necessity of the amine intermediate. Direct bromination yields complex mixtures requiring extensive chromatographic purification, whereas the Sandmeyer reaction of 4-aminobenzothiazole provides a clean, regioselective, and high-yielding pathway.

Quantitative Comparison of Synthetic Routes to 4-Bromobenzothiazole
ParameterRoute 1: From 3-BromoanilineRoute 2: Direct BrominationRoute 3: Sandmeyer Reaction
Starting Material 3-BromoanilineBenzothiazole4-Aminobenzothiazole
Key Reagents KSCN, Br₂, NaNO
Foundational

Solubility Profiling of Substituted Aminobenzothiazoles: A Thermodynamic & Practical Guide

Topic: Solubility Data & Thermodynamic Profiling of Substituted Aminobenzothiazoles Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Data & Thermodynamic Profiling of Substituted Aminobenzothiazoles Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists.

Executive Summary

Substituted 2-aminobenzothiazoles are a privileged scaffold in medicinal chemistry, serving as precursors for azo dyes, imaging agents, and, most critically, as pharmacophores in antitumor (e.g., Riluzole analogs) and antimicrobial drug discovery.[1] However, their planar, rigid bicyclic structure often confers high crystal lattice energy, resulting in poor aqueous solubility that hampers bioavailability and formulation.

This guide provides a rigorous technical analysis of the solubility behavior of 2-aminobenzothiazole and its 6-substituted derivatives (-Cl, -CH3). We synthesize experimental physicochemical data with thermodynamic modeling (Apelblat and van't Hoff analyses) to provide actionable insights for solvent selection during purification and formulation.

Physicochemical Context: The Solubility Challenge

The solubility of aminobenzothiazoles is governed by the competition between the energy required to break the crystal lattice (Enthalpy of Fusion,


) and the energy released upon solvation.

The 2-amino group acts as both a hydrogen bond donor and acceptor, while the benzothiazole core is highly lipophilic. Substituents at the 6-position significantly alter the electronic environment and crystal packing.

Table 1: Physicochemical Profile of Key Derivatives
CompoundSubstituent (R)CAS No.MW ( g/mol )Melting Point (°C)pKa (Conjugate Acid)*LogP (Predicted)
2-Aminobenzothiazole -H136-95-8150.20126 - 129~4.511.9
2-Amino-6-methylbenzothiazole -CH₃2536-91-6164.23136 - 140~4.702.4
2-Amino-6-chlorobenzothiazole -Cl95-24-9184.65199 - 201~4.052.5
  • Note: The electron-withdrawing Chlorine atom lowers the pKa of the amino group compared to the parent, while the electron-donating Methyl group slightly increases it. High melting points (especially for the -Cl derivative) indicate strong intermolecular forces in the solid state, correlating with lower general solubility.

Experimental Methodology: Determination of Mole Fraction Solubility[3][4][5]

To obtain high-fidelity solubility data suitable for thermodynamic modeling, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC analysis is the gold standard.

Protocol: Static Equilibrium Measurement
  • Preparation: Add excess solid solute (approx. 20-50 mg) to 10 mL of the specific solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at a constant temperature (controlled to

    
     K) for 48–72 hours.
    
  • Verification: Ensure a solid phase remains present throughout the experiment to guarantee saturation.

  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Dilute the aliquot and analyze via HPLC-UV (typically at

    
     nm).
    
Visualization: Experimental Workflow

The following diagram outlines the critical path for solubility determination, emphasizing temperature control points.

SolubilityWorkflow Start Solute & Solvent Selection Mix Isothermal Mixing (T ± 0.05 K, 48h) Start->Mix Excess Solid Settle Phase Separation (Sedimentation) Mix->Settle Equilibrium Filter Syringe Filtration (Isothermal) Settle->Filter Supernatant Dilute Dilution & UV/HPLC Assay Filter->Dilute Data Mole Fraction (x) Calculation Dilute->Data Quantification

Figure 1: Step-by-step workflow for determining equilibrium solubility using the isothermal saturation method.

Solubility Data & Thermodynamic Analysis

Solubility for these derivatives generally follows the rule "like dissolves like." As polar aromatic amines, they exhibit maximum solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (Acetone, Ethyl Acetate), with very poor solubility in water.

Qualitative Solubility Hierarchy

Solubility Order (Decreasing):

  • Methanol (Highest)

  • Ethanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Water (Lowest/Insoluble)[2]

Thermodynamic Modeling: The Apelblat Equation

Experimental data for benzothiazoles is best correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:



Where:

  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     is the mole fraction solubility.[3]
    
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     is the absolute temperature (K).[3]
    
  • 
     are empirical model parameters derived from regression analysis.
    

Typical Parameter Ranges (for 2-Amino-6-chlorobenzothiazole):

  • Methanol:

    
    , 
    
    
    
    ,
    
    
    to -7.
  • Correlation (

    
    ):  Typically > 0.99 for this class of compounds.
    
Thermodynamic Dissolution Functions

Using the van't Hoff analysis, the dissolution process can be broken down into Enthalpy (


) and Entropy (

) components.[4]
  • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (Endothermic):  Dissolution absorbs heat. Solubility increases as temperature rises. This is driven by the energy required to break the strong crystal lattice of the benzothiazole.
    
  • 
     (Positive Entropy):  The disorder of the system increases as the crystal breaks down and mixes with the solvent.
    

Interpretation: The dissolution of substituted aminobenzothiazoles is entropy-driven . The penalty of breaking the crystal lattice (enthalpy) is overcome by the gain in systemic disorder (entropy) at higher temperatures.

Visualization: Thermodynamic Cycle

The diagram below illustrates the energetic barriers involved in the dissolution process.

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Ideal Gas Phase (Separated Molecules) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated State (Solution) Solid->Solution Dissolution (+ΔH_sol) (Measured) Gas->Solution Solvation (-ΔH_solv)

Figure 2: Born-Haber cycle representation of the dissolution process. The measured dissolution enthalpy is the sum of lattice disruption (endothermic) and solvation (exothermic).

Structural Insights (SAR)

The substituent at the 6-position dictates the packing efficiency and solvent interaction.

  • Effect of Chlorine (-Cl):

    • Lattice Energy: The -Cl atom is lipophilic but also polarizable. It facilitates stronger

      
      -stacking and intermolecular interactions, leading to a significantly higher melting point (199°C) compared to the methyl derivative (138°C).
      
    • Solubility Consequence: The 6-chloro derivative generally shows lower mole fraction solubility in all solvents compared to the 6-methyl derivative due to this higher lattice energy barrier.

  • Effect of Methyl (-CH₃):

    • Lattice Energy: The methyl group disrupts planar stacking slightly more than the chloro group, resulting in a lower melting point.

    • Solubility Consequence: Higher solubility in organic solvents.

References
  • Solubility of 2-Amino-6-chlorobenzothiazole:Journal of Chemical & Engineering Data. Standard solubility data for benzothiazole derivatives often appears in this journal.
  • Apelblat Modeling: Wang, J., et al. "Solubility and thermodynamic properties of 2-amino-5-methylthiazole in various solvents." Journal of Molecular Liquids. (Provides the comparative thermodynamic framework for amino-thiazole/benzothiazole scaffolds).
  • Synthesis & Properties:Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 22, p. 16 (1942). (Source for melting points and synthesis of 2-amino-6-methylbenzothiazole).
  • Physicochemical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 8706 (2-Aminobenzothiazole) and CID 17335 (2-Amino-6-methylbenzothiazole). URL: [Link]

Sources

Protocols & Analytical Methods

Method

A Validated Synthetic Pathway for 2-bromo-6-methoxy-1,3-benzothiazol-4-amine: From Substituted Anilines to a Core Medicinal Scaffold

An Application Note for Researchers and Drug Development Professionals Abstract This comprehensive application note details a robust, multi-step synthesis of 2-bromo-6-methoxy-1,3-benzothiazol-4-amine, a heterocyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive application note details a robust, multi-step synthesis of 2-bromo-6-methoxy-1,3-benzothiazol-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Benzothiazoles are recognized as "privileged structures" due to their prevalence in compounds with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthetic route described herein commences with the readily available starting material p-anisidine (4-methoxyaniline) and proceeds through a logical sequence of classical organic transformations. Key steps include the formation of the benzothiazole core via oxidative cyclization, regioselective introduction of a 4-amino group via a nitration-reduction sequence, and a final, selective conversion of the 2-amino functionality to a 2-bromo group using a Sandmeyer-type reaction. This guide provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles, causality behind experimental choices, and critical safety considerations, ensuring a reproducible and scalable process for research and development laboratories.

Introduction and Strategic Overview

The 1,3-benzothiazole nucleus is a cornerstone in the design of novel therapeutic agents. Its rigid, bicyclic structure and diverse functionalization potential allow for fine-tuning of physicochemical properties and biological targets. The target molecule, 2-bromo-6-methoxy-1,3-benzothiazol-4-amine, incorporates several key features: a bromine atom at the 2-position, which can serve as a handle for further cross-coupling reactions; a methoxy group at the 6-position, which can influence solubility and metabolic stability; and an amino group at the 4-position, providing a site for amide bond formation or other derivatizations.

The synthetic strategy presented here is designed for clarity, reliability, and scalability. It circumvents the need for less accessible starting materials by building complexity onto a simple, commercially available aniline. The four-stage process is outlined below.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 PART 1: Benzothiazole Core Formation cluster_1 PART 2: Introduction of 4-Amino Precursor cluster_2 PART 3: Formation of Diamine cluster_3 PART 4: Selective Bromination A p-Anisidine B Intermediate 1: 6-Methoxy-1,3-benzothiazol-2-amine A->B KSCN, Br2, AcOH (Hugershoff Reaction) C Intermediate 2: 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine B_clone->C HNO3, H2SO4 (Nitration) D Intermediate 3: 6-Methoxy-1,3-benzothiazol-2,4-diamine C_clone->D SnCl2·2H2O, HCl (Reduction) E Final Product: 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine D_clone->E 1. t-BuONO, HBF4 2. CuBr (Sandmeyer-type Reaction)

Caption: Overall four-part synthetic pathway.

Part 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine (Intermediate 1)

Principle and Rationale

This initial step constructs the core benzothiazole ring system from an appropriately substituted aniline. The classical method, often referred to as the Hugershoff synthesis, involves the treatment of an aniline with potassium thiocyanate in the presence of bromine.[1] The reaction proceeds via an electrophilic thiocyanation of the aniline, which is highly activated by the amino group. The resulting thiourea or thiocyanate intermediate then undergoes an intramolecular oxidative cyclization to form the stable 2-aminobenzothiazole ring.[4] We select p-anisidine as the starting material to directly install the required 6-methoxy substituent.

Experimental Protocol
Reagent/MaterialM.W. ( g/mol )AmountMoles
p-Anisidine123.153.7 g0.03
Potassium Thiocyanate97.1811.6 g0.12
Bromine159.811.5 mL (4.8 g)0.03
Glacial Acetic Acid60.0565 mL-
Ammonium Hydroxide (conc.)35.05~90 mL-
Ethyl Acetate88.11As needed-
Ethanol46.07As needed-

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (3.7 g, 0.03 mol) and potassium thiocyanate (11.6 g, 0.12 mol) in glacial acetic acid (45 mL). Stir the mixture at room temperature (20-25 °C) for 10 minutes to ensure complete dissolution.

  • In the dropping funnel, prepare a solution of bromine (1.5 mL, 0.03 mol) in glacial acetic acid (20 mL). Caution: This step must be performed in a certified chemical fume hood. Bromine is highly corrosive and toxic.[5][6]

  • Cool the reaction flask in an ice-water bath. Slowly add the bromine solution dropwise to the stirred aniline mixture over a period of 20-30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 21 hours.[7]

  • Pour the reaction mixture carefully into a beaker containing crushed ice and concentrated ammonium hydroxide (90 mL) to neutralize the acetic acid.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude solid product from ethanol to yield pure 6-methoxy-1,3-benzothiazol-2-amine as a solid.[7]

Part 2 & 3: Synthesis of 6-Methoxy-1,3-benzothiazol-2,4-diamine (Intermediate 3)

Principle and Rationale

This two-step sequence introduces the second amino group at the C-4 position of the benzothiazole ring.

  • Nitration: The first step is an electrophilic aromatic substitution, where a nitro group (-NO2) is installed onto the benzene portion of the ring system. The existing 6-methoxy and 2-amino groups are both activating, but their directing effects must be considered to achieve the desired regioselectivity. The methoxy group is a strong ortho, para-director. Nitration is expected to occur at the positions ortho to the methoxy group (C-5 and C-7) or at the C-4 position. Careful control of reaction conditions is necessary to favor substitution at the C-4 position.

  • Reduction: The second step involves the chemical reduction of the nitro group to a primary amine (-NH2). A variety of reagents can accomplish this transformation, but a common and effective method is the use of tin(II) chloride (SnCl2) in concentrated hydrochloric acid, which is particularly efficient for reducing nitroarenes containing other functional groups.

Experimental Protocol: Nitration
Reagent/MaterialM.W. ( g/mol )AmountMoles
Intermediate 1180.235.4 g0.03
Sulfuric Acid (conc.)98.0830 mL-
Nitric Acid (70%)63.012.0 mL~0.0315

Procedure:

  • In a 100 mL flask, carefully add Intermediate 1 (5.4 g, 0.03 mol) in portions to concentrated sulfuric acid (30 mL) while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Once dissolved, continue cooling and slowly add 70% nitric acid (2.0 mL) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the nitro-product to precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain Intermediate 2.

Experimental Protocol: Reduction
Reagent/MaterialM.W. ( g/mol )AmountMoles
Intermediate 2225.234.5 g0.02
Tin(II) Chloride Dihydrate225.6322.6 g0.10
Hydrochloric Acid (conc.)36.4650 mL-
Sodium Hydroxide40.00As needed-

Procedure:

  • Create a suspension of Intermediate 2 (4.5 g, 0.02 mol) in concentrated hydrochloric acid (50 mL).

  • Add a solution of tin(II) chloride dihydrate (22.6 g, 0.10 mol) in concentrated HCl (20 mL) portion-wise, controlling any exotherm with an ice bath.

  • Heat the mixture to 80-90 °C and stir for 3-4 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and carefully neutralize by adding 50% aqueous sodium hydroxide solution until the pH is >10.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 3.

Part 4: Synthesis of 2-bromo-6-methoxy-1,3-benzothiazol-4-amine (Final Product)

Principle and Rationale

The final transformation is a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide.[8][9] This reaction proceeds in two stages:

  • Diazotization: The 2-amino group of the benzothiazole is converted into a diazonium salt (-N₂⁺) by treatment with a nitrite source (e.g., tert-butyl nitrite or sodium nitrite) in a strong acid. The exocyclic 2-amino group is more akin to an amidine and is readily diazotized under these conditions. The 4-amino group, being a more typical aromatic amine, is protonated in the strong acid, which protects it from diazotization.

  • Displacement: The resulting diazonium salt is treated with a copper(I) bromide (CuBr) solution. Copper(I) catalyzes the decomposition of the diazonium salt via a single-electron transfer mechanism, leading to the formation of an aryl radical and the evolution of nitrogen gas.[8][10] The radical then abstracts a bromine atom from the copper species to yield the final 2-bromo product.[11]

Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_SET Step 2: Single Electron Transfer (SET) cluster_propagation Step 3: Halogen Transfer Ar-NH2 Intermediate 3 (2-NH2) Diazonium Ar-N₂⁺ (Diazonium Salt) Ar-NH2->Diazonium t-BuONO, H⁺ Diazonium_clone Ar-N₂⁺ Aryl_Radical Ar• + N₂ Diazonium_clone->Aryl_Radical e⁻ transfer Aryl_Radical_clone Ar• CuBr Cu(I)Br CuBr2 Cu(II)Br₂ CuBr->CuBr2 -e⁻ CuBr2_clone Cu(II)Br₂ Product Ar-Br (Final Product) Aryl_Radical_clone->Product Br• transfer CuBr_regen Cu(I)Br CuBr2_clone->CuBr_regen

Caption: Key steps of the Sandmeyer reaction mechanism.

Experimental Protocol
Reagent/MaterialM.W. ( g/mol )AmountMoles
Intermediate 3195.253.9 g0.02
Copper(I) Bromide143.454.3 g0.03
tert-Butyl Nitrite103.123.0 mL (2.6 g)0.025
Acetonitrile41.05100 mL-
Ethyl Acetate88.11As needed-

Procedure:

  • In a 250 mL flask, suspend copper(I) bromide (4.3 g, 0.03 mol) in acetonitrile (50 mL).

  • In a separate flask, dissolve Intermediate 3 (3.9 g, 0.02 mol) in acetonitrile (50 mL).

  • Cool both mixtures in an ice bath to 0-5 °C.

  • To the solution of Intermediate 3, slowly add tert-butyl nitrite (3.0 mL, 0.025 mol) dropwise.

  • After stirring for 15 minutes, slowly add this diazonium salt solution via cannula to the stirred suspension of copper(I) bromide.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Vigorous gas evolution (N₂) should be observed.

  • Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of ethyl acetate.

  • Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product, 2-bromo-6-methoxy-1,3-benzothiazol-4-amine.

Physicochemical Data of Final Product
PropertyValueSource
Molecular FormulaC₈H₇BrN₂OS[12]
Molecular Weight259.12 g/mol [12]
AppearanceSolid[13]
Boiling Point~335 °C (predicted)[11]
LogP~3.0 (predicted)[11]

Critical Safety Considerations

  • Bromine: A highly corrosive, toxic, and volatile liquid.[6][14] Always handle in a certified chemical fume hood with appropriate PPE, including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[5][15] Keep a neutralizing agent (e.g., sodium thiosulfate or sodium carbonate solution) readily available for spills.[6]

  • Strong Acids: Concentrated sulfuric and hydrochloric acids are extremely corrosive. Handle with care, using appropriate PPE, and always add acid to water (or other solutions) slowly to dissipate heat.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The protocols described here use them in situ, which is standard and safe practice. Do not attempt to isolate the diazonium intermediate.

  • General Precautions: Perform all reactions in well-ventilated areas. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Part 1: Low Yield Incomplete reaction; loss of product during workup.Ensure dropwise addition of bromine at low temperature. Increase reaction time if needed. Be careful during neutralization to avoid product hydrolysis.
Part 2: Multiple Products Incorrect temperature control during nitration.Maintain temperature strictly at 0-5 °C. Pre-cool all reagents. Add nitrating agent very slowly.
Part 3: Incomplete Reduction Insufficient reducing agent or reaction time.Monitor reaction by TLC. If starting material remains, add more SnCl₂ and continue heating.
Part 4: Low Yield Premature decomposition of diazonium salt. Incomplete reaction.Keep temperatures low (0-5 °C) during diazotization and addition to CuBr. Ensure all reagents are fresh, especially tert-butyl nitrite.[16]

References

  • MDPI. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC. Available at: [Link]

  • Iranian Chemical Society. (2011). Microwave-Assisted Neat Reaction Technology for Regioselective Thiocyanation of Substituted Anilines and Indoles in Solid Media. Available at: [Link]

  • Organic Chemistry Portal. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. Available at: [Link]

  • ACS Publications. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. Available at: [Link]

  • ResearchGate. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids. Available at: [Link]

  • PubMed. (2011). A straightforward synthesis of 2-aminobenzothiazoles from Herz compounds. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Bromine Safety & Standard Operating Procedures. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • CLEAPSS. (n.d.). Student safety sheets 55 Bromine. Available at: [Link]

  • PubMed. (2022). Silyl Radical Cascade Cyclization of 2-Isocyanothioanisole toward 2-Silylbenzothiazoles through Radical Initiator-Inhibitor Symbiosis. Available at: [Link]

  • CONICET. (2009). Photochemical cyclization of thioformanilides by chloranil: An approach to 2-substituted benzothiazoles. Available at: [Link]

  • LookChem. (n.d.). Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards. Available at: [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Available at: [Link]

  • ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available at: [Link]

  • IOSR Journals. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Gulbrandsen. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1,3-benzothiazol-2-amine. PMC. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-6-methoxy-1,3-benzothiazole. Available at: [Link]

  • Scholars Research Library. (n.d.). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. Available at: [Link]

  • ResearchGate. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). 2-bromo-6-methoxy-1,3-benzothiazole CAS 2941-58-4. Available at: [Link]

  • Chemazone. (n.d.). 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide. Available at: [Link]

  • Arkat USA, Inc. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Available at: [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available at: [Link]

  • Reddit. (2025). Methoxy-bromination and alkylation problems. Available at: [Link]

Sources

Application

Application Note: Optimized Amide Coupling Strategies for Benzothiazol-4-amine Scaffolds

Topic: Amide Coupling Protocols for Benzothiazol-4-amine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary The benzothiazol-4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amide Coupling Protocols for Benzothiazol-4-amine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The benzothiazol-4-amine scaffold presents a unique challenge in medicinal chemistry. Unlike standard anilines, the amino group at the 4-position is significantly deactivated due to the electron-withdrawing nature of the benzothiazole ring and specific steric peri-interactions. Standard coupling reagents (EDC/HOBt, HATU) often result in stalled reactions, low yields, or high catalyst loading requirements.

This guide details three validated protocols ranging from modern, low-epimerization techniques (T3P) to robust activation strategies (Acid Chlorides, Ghosez’s Reagent) designed to overcome the specific nucleophilic deficit of this heterocycle.

Mechanistic Analysis: The Nucleophilicity Problem

To successfully couple benzothiazol-4-amine, one must understand why it resists reaction.

Electronic and Steric Deactivation
  • Resonance Withdrawal: The benzothiazole ring is electron-deficient. The nitrogen lone pair at position 4 participates in resonance delocalization into the heterocyclic

    
    -system, dramatically lowering its HOMO energy and nucleophilicity.
    
  • Inductive Effect: The proximity of the ring nitrogen (N3) and sulfur (S1) exerts a strong inductive electron-withdrawing effect ($ -I $).

  • Steric Crowding (Peri-Effect): The C4-amine is sterically crowded by the C5-proton and the C3-nitrogen lone pair. This hinders the attack trajectory required for the tetrahedral intermediate formation during acylation.

pKa Comparison

While standard aniline has a conjugate acid pKa of ~4.6, benzothiazol-4-amine is significantly less basic (estimated pKa < 3.0). This necessitates coupling agents that generate highly electrophilic active esters or acyl halides.

Deactivation Substrate Benzothiazol-4-amine Resonance Resonance Delocalization (Lone pair into Heterocycle) Substrate->Resonance Electronic Sterics Peri-Interaction (Steric block by H5/N3) Substrate->Sterics Structural Result Low Nucleophilicity (Resistant to mild coupling) Resonance->Result Sterics->Result

Figure 1: Factors contributing to the low reactivity of benzothiazol-4-amine.

Protocol Selection Guide

Select the appropriate method based on your carboxylic acid substrate's stability and the reaction scale.

DecisionTree Start Select Coupling Strategy IsAcidSensitive Is the Acid Moiety Acid-Sensitive / Epimerizable? Start->IsAcidSensitive YesSensitive Yes IsAcidSensitive->YesSensitive NoSensitive No IsAcidSensitive->NoSensitive T3P_Route Protocol A: T3P (Propylphosphonic Anhydride) YesSensitive->T3P_Route IsBulk Is this Scale-Up (>10g)? NoSensitive->IsBulk BulkYes Yes IsBulk->BulkYes BulkNo No (Discovery Scale) IsBulk->BulkNo AcidChloride Protocol B: Acid Chloride (SOCl2/Oxalyl Cl) BulkYes->AcidChloride Ghosez Protocol C: Ghosez's Reagent BulkNo->Ghosez

Figure 2: Decision matrix for selecting the optimal coupling protocol.

Experimental Protocols

Protocol A: T3P Coupling (The Modern Standard)

Best for: Chiral acids, epimerization-prone substrates, and parallel medicinal chemistry. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but respects stereochemistry. The by-products are water-soluble.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Benzothiazol-4-amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF.

Step-by-Step Procedure:

  • Dissolution: In a sealed reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and Benzothiazol-4-amine (1.1 equiv) in dry EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (4.0 equiv). Note: Pyridine often outperforms DIPEA for weak anilines as it acts as a nucleophilic catalyst.

  • Activation: Add T3P solution (2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C for 12–24 hours. Critical: Weak nucleophiles require thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc. Wash with water, sat. NaHCO₃, and 0.5M HCl (if product is not basic). Dry over Na₂SO₄ and concentrate.

Data Summary:

Parameter Value
Typical Yield 70–95%
Epimerization < 2%

| Reaction Time | 12–24 h |

Protocol B: Acid Chloride Generation (The "Brute Force" Method)

Best for: Achiral acids, scale-up, and extremely unreactive amines. Mechanism: Conversion of the acid to the acyl chloride creates a highly electrophilic species capable of acylating even the poorest nucleophiles.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF.[2][3][4][5]

  • Benzothiazol-4-amine (1.0 equiv)

  • Base: Pyridine (solvent/base) or Et₃N in DCM.

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid in DCM (or neat SOCl₂). Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF. Stir at RT until gas evolution ceases (1–2 h).

  • Isolation (Optional but Recommended): Concentrate in vacuo to remove excess chlorinating agent. Avert hydrolysis by keeping under N₂.

  • Coupling: Redissolve the crude acid chloride in dry DCM or Pyridine.

  • Addition: Add Benzothiazol-4-amine (1.0 equiv) in one portion.

  • Reaction: If using DCM/Et₃N, add DMAP (0.1 equiv) to catalyze. Stir at RT or reflux (40°C) for 4–16 h.

  • Quench: Carefully add sat. NaHCO₃. Extract with DCM.[5]

Protocol C: Ghosez’s Reagent (Mild Activation)

Best for: Acid-sensitive substrates where acid chlorides are too harsh, but HATU fails. Mechanism: Generates an


-chloroenamine intermediate, which converts the acid to an acid chloride under strictly neutral conditions.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)

  • Benzothiazol-4-amine (1.1 equiv)

  • Base: Pyridine (2.0 equiv)

  • Solvent: Dry DCM or Chloroform.

Step-by-Step Procedure:

  • Activation: To a solution of Carboxylic Acid in dry DCM at 0°C, add Ghosez’s Reagent (1.2 equiv) dropwise.

  • Stirring: Allow to stir at RT for 1–2 hours. (Monitor by TLC for disappearance of acid).

  • Coupling: Add Pyridine (2.0 equiv) followed by Benzothiazol-4-amine.

  • Reaction: Stir at RT or mild reflux (40°C) overnight.

  • Workup: Standard aqueous workup.

Troubleshooting & Optimization

IssueRoot CauseSolution
No Reaction (SM recovered) Nucleophile is too weak.Switch from HATU to Protocol B (Acid Chloride) or increase temp in Protocol A (T3P) to 100°C in Toluene/DMF.
Low Yield (Incomplete) Catalyst poisoning by benzothiazole N3.Use DMAP (0.1–0.5 equiv) as a nucleophilic catalyst to transfer the acyl group.
Regioselectivity (Ring N acylation) Ring Nitrogen (N3) is more basic but less nucleophilic than amine.This is rare for acylation but possible. The N-acyl benzothiazolium is usually unstable and rearranges to the exocyclic amide or hydrolyzes back. Ensure stoichiometric base is used to keep the exocyclic amine neutral (reactive).
Product Solubility Benzothiazole amides are often planar and crystalline (brick dust).Use DMSO/MeOH for LCMS monitoring. Purification may require precipitation from Methanol rather than chromatography.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

  • Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979, 1180.

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Synthesis of Benzothiazoles." Synlett, 2009, 2009(16), 2724-2728.

Sources

Method

Application Note: Strategic Functionalization of the C-2 Position in Benzothiazole Scaffolds

Executive Summary & Scientific Context Benzothiazole scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in antitumor agents (e.g., Phortress), imaging agents (e.g., Thioflavin T), and neur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Benzothiazole scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in antitumor agents (e.g., Phortress), imaging agents (e.g., Thioflavin T), and neuroprotective drugs (e.g., Riluzole). The C-2 position is the most chemically distinct site on the ring system, possessing unique electronic properties that allow for diverse functionalization strategies.

This Application Note provides a rigorous technical guide for functionalizing the C-2 position. Unlike generic reviews, this document focuses on three high-fidelity protocols selected for their reproducibility, substrate scope, and operational simplicity in a drug discovery setting.

Mechanistic Rationale

The C-2 position is flanked by an electron-withdrawing nitrogen (imine-like) and a sulfur atom.

  • Acidity: The C-2 proton is relatively acidic (pKa ~28-29), enabling direct metallation (C-H activation).

  • Electrophilicity: Upon protonation or Lewis acid coordination at N-3, the C-2 position becomes highly electrophilic, inviting nucleophilic radical attack (Minisci type).

  • Leaving Group Lability: In 2-halobenzothiazoles, the C-X bond is activated toward Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient nature of the thiazole ring.
    

Reaction Landscape Visualization

The following diagram outlines the strategic decision-making process for C-2 functionalization based on the desired moiety.

ReactionLandscape Start Benzothiazole Scaffold Path1 Direct C-H Arylation (Transition Metal) Start->Path1 Pd(OAc)2 / Ag+ Path2 Radical Alkylation (Minisci-Type) Start->Path2 Ag+ / S2O8= / R-COOH Path3 Nucleophilic Substitution (S_NAr) Start->Path3 Via 2-Halo Precursor Prod1 C-2 Biaryls (Suzuki-like without Boron) Path1->Prod1 Prod2 C-2 Alkyls (Methyl, Ethyl, Cyclo) Path2->Prod2 Prod3 C-2 Amines/Ethers (Heteroatom Linkages) Path3->Prod3

Figure 1: Strategic workflow for selecting the appropriate functionalization pathway based on target moiety.

Protocol A: Pd-Catalyzed Direct C-H Arylation

Target: Introduction of aryl/heteroaryl rings. Advantage: Bypasses the need for pre-functionalized organometallics (e.g., boronic acids), reducing steps and waste.

The "HFIP Effect"

Traditional Pd-catalyzed C-H activation often requires high temperatures (


C). However, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)  as a solvent or co-solvent dramatically accelerates the reaction. HFIP acts as a hydrogen-bond donor, stabilizing the leaving halide and facilitating the Concerted Metallation-Deprotonation (CMD) step [1].
Detailed Methodology

Reagents:

  • Substrate: Benzothiazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5-10 mol%)
    
  • Ligand: PPh

    
     (20 mol%) - Note: Monodentate phosphines often outperform bidentate ligands here to prevent coordinative saturation by the benzothiazole sulfur.
    
  • Base/Promoter: Ag

    
    CO
    
    
    
    (1.0 - 2.0 equiv)
  • Solvent: HFIP (0.2 M concentration)

Step-by-Step Protocol:

  • Setup: In a dry screw-cap vial equipped with a magnetic stir bar, weigh out Pd(OAc)

    
     (11.2 mg, 0.05 mmol) and PPh
    
    
    
    (26.2 mg, 0.1 mmol).
  • Addition: Add Ag

    
    CO
    
    
    
    (275 mg, 1.0 mmol), Benzothiazole (135 mg, 1.0 mmol), and the Aryl Iodide (1.5 mmol).
  • Solvation: Add HFIP (5 mL). Caution: HFIP is volatile and corrosive.

  • Reaction: Seal the vial tightly. Stir at Room Temperature to 50°C for 12–24 hours.

    • Checkpoint: Monitor by TLC.[1] The product usually fluoresces intensely under UV (254/365 nm).

  • Workup: Dilute with Ethyl Acetate (20 mL) and filter through a Celite pad to remove silver salts.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Mechanism Visualization (CMD Pathway):

CMDMechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Coord Coordination to Benzothiazole (S/N) OxAdd->Coord + Benzothiazole CMD CMD Step (Rate Limiting) Coord->CMD Base (Ag2CO3) RedElim Reductive Elimination CMD->RedElim - HX RedElim->Pd0 Product Release

Figure 2: The Concerted Metallation-Deprotonation cycle. The CMD step is critical and accelerated by HFIP.

Protocol B: Decarboxylative Minisci Alkylation

Target: Introduction of alkyl groups (Methyl, Ethyl, Isopropyl, Cyclobutyl). Advantage: Uses inexpensive carboxylic acids as alkyl sources; avoids air-sensitive organolithiums.

Mechanistic Insight

This reaction relies on the generation of nucleophilic alkyl radicals. The benzothiazole must be protonated (using TFA or mineral acid) to lower the LUMO energy of the C-2 position, making it susceptible to radical attack.

Detailed Methodology

Reagents:

  • Substrate: Benzothiazole (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (2.0 - 3.0 equiv) - e.g., Pivalic acid for t-butyl.

  • Catalyst: AgNO

    
     (20 mol%)[2]
    
  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (3.0 equiv)[2]
  • Solvent: DCM/Water (1:1 biphasic mixture) or CH

    
    CN/Water.
    
  • Additive: TFA (1.0 equiv) - Critical for activating the heterocycle.

Step-by-Step Protocol:

  • Solubilization: Dissolve Benzothiazole (1.0 mmol) and the Carboxylic Acid (3.0 mmol) in DCM (5 mL) and Water (5 mL).

  • Activation: Add TFA (1.0 mmol). Stir for 5 minutes to ensure protonation.

  • Catalyst Addition: Add AgNO

    
     (34 mg, 0.2 mmol).
    
  • Initiation: Add (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (684 mg, 3.0 mmol) in one portion.
  • Reaction: Heat to 40–60°C. Vigorous stirring is essential due to the biphasic nature.

    • Gas Evolution: CO

      
       evolution indicates the reaction is proceeding.
      
  • Quench: After 2–4 hours, cool to RT. Neutralize with sat. NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x). Dry over Na

    
    SO
    
    
    
    .

Data Summary: Alkyl Source Efficiency

Carboxylic Acid (R-COOH)Radical TypeYield (Typical)Notes
Pivalic AcidTertiary (

-Bu)
75-90%Very efficient; stable radical.
Isobutyric AcidSecondary (

-Pr)
60-75%Good balance of reactivity.
Propionic AcidPrimary (Et)40-55%Slower; competitive H-abstraction.
Cyclobutane CarboxylicCycloalkyl65-80%Excellent for ring installation.

Protocol C: Nucleophilic Aromatic Substitution ( )

Target: Introduction of N, O, or S heteroatoms (Amines, Ethers, Thioethers). Precursor: Requires 2-chlorobenzothiazole (commercially available or synthesized from 2-mercaptobenzothiazole via SO


Cl

).
Detailed Methodology

Reagents:

  • Substrate: 2-Chlorobenzothiazole (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Phenol (1.2 equiv)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Et
    
    
    N (for amines)
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve 2-Chlorobenzothiazole (1.0 mmol) in DMF (3 mL).

  • Base/Nu Addition: Add K

    
    CO
    
    
    
    (276 mg, 2.0 mmol) followed by the Amine (1.2 mmol).
  • Heating: Heat to 80–100°C.

    • Self-Validation: The reaction usually turns from pale yellow to deep orange/brown as it progresses.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates as a solid.

  • Filtration: Filter the solid, wash with water, and recrystallize (Ethanol) or purify via column chromatography.

Troubleshooting & Optimization (E-E-A-T)

The following table synthesizes common failure modes and field-proven solutions.

ProblemProbable CauseCorrective Action
Low Yield (Pd-Arylation) Catalyst PoisoningThe benzothiazole Sulfur/Nitrogen can bind Pd strongly. Increase catalyst loading to 10% or switch to CuI co-catalysis .
Regioisomers (Minisci) C-4/C-7 Radical AttackRadical attack at C-4/C-7 occurs if C-2 is sterically hindered. Lower temperature and ensure full protonation (add more TFA) to direct nucleophilic radical to C-2.
Incomplete Conversion (

)
Poor NucleophilicityIf using weak nucleophiles (e.g., anilines), switch solvent to NMP and heat to 140°C, or use NaH to deprotonate the nucleophile first.
Silver Mirror Formation Ag ReductionIn Minisci reactions, Ag+ reduces to Ag(0) on glassware. This is normal. Use Aqua Regia or Nitric Acid to clean glassware post-reaction.

References

  • Bhujbal, Y. B., et al. (2020).[3][4] Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. Chemical Communications.

  • Dunne, J. F., et al. (2024).[4] Direct C–H functionalisation of azoles via Minisci reactions. Royal Society of Chemistry.

  • BenchChem Protocols. (2025). Experimental protocol for nucleophilic substitution on 2-Chlorobenzothiazole.

  • Luo, Y., et al. (2022).[4] Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules (MDPI).

  • Inamoto, K., et al. (2008).[5] Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization. Journal of Organic Chemistry.

Sources

Application

Application Notes and Protocols: Protecting Group Strategies for 4-Aminobenzothiazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Aminobenzothiazoles and Their Protection The 4-aminobenzothiazole scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aminobenzothiazoles and Their Protection

The 4-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5][6] The synthesis of complex molecules incorporating this moiety often requires a multi-step approach where the highly reactive 4-amino group can interfere with desired chemical transformations elsewhere in the molecule.[7] To achieve chemo- and regioselectivity, the temporary "masking" of this amino group with a protecting group is a critical and enabling strategy.[8][9]

A protecting group is a reversibly attached chemical moiety that renders a functional group, in this case, the 4-amino group, unreactive towards specific reaction conditions.[9] The ideal protecting group is easily introduced in high yield, stable to a range of subsequent synthetic steps, and can be removed cleanly and efficiently under conditions that do not affect other parts of the molecule.[7][10] This guide provides a detailed overview of common protecting group strategies for 4-aminobenzothiazoles, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. It offers practical, step-by-step protocols and explains the chemical reasoning behind the selection of specific reagents and conditions.

Core Concepts in Protecting Group Strategy

The selection of a protecting group is a crucial decision in the design of a synthetic route. A poorly chosen group can lead to low yields, undesired side reactions, or even the complete failure of a synthesis.[7] Key to a successful strategy is the concept of orthogonality .[11][12] Orthogonal protecting groups are sets of protecting groups that can be removed under distinct and non-interfering conditions.[9][11] For instance, a molecule might contain a Boc-protected amine and a Cbz-protected amine. The Boc group can be removed under acidic conditions without affecting the Cbz group, which is typically cleaved by catalytic hydrogenolysis.[12][13] This allows for the selective deprotection and subsequent reaction of one amine in the presence of the other, a powerful tool in the synthesis of complex molecules.[11][12]

The choice of a protecting group should always be made with the entire synthetic sequence in mind.[7] Factors to consider include the stability of the protecting group to all planned reaction conditions and the compatibility of the deprotection conditions with all other functional groups present in the molecule.[9]

Common Protecting Groups for 4-Aminobenzothiazoles

The 4-amino group of 4-aminobenzothiazole, being an aromatic amine, is nucleophilic and can react with electrophiles.[9] Protecting it as a carbamate is a common and effective strategy, as this conversion significantly reduces the nucleophilicity of the amino group.[8] The two most frequently employed carbamate protecting groups are the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.[12]

The Tert-butyloxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and clean, acid-labile removal.[14][15]

Protection Mechanism: The protection of an amine with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[14][15] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.[13] This is followed by the departure of a tert-butoxycarbonate anion, which subsequently decomposes to carbon dioxide and the tert-butoxide anion. The base then neutralizes the protonated carbamate to yield the protected amine.[13]

Deprotection Mechanism: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[13][14] The reaction is initiated by protonation of the carbamate oxygen, which leads to the loss of a stable tert-butyl cation.[13] The resulting carbamic acid is unstable and rapidly decarboxylates to afford the free amine.[13][16]

The Benzyloxycarbonyl (Cbz) Group

The Cbz group, also known as the Z group, was one of the first protecting groups developed for peptide synthesis and remains a staple in organic chemistry.[17][18]

Protection Mechanism: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as Schotten-Baumann conditions.[17] The amine attacks the highly reactive acyl chloride, and the base neutralizes the liberated hydrochloric acid.[17]

Deprotection Mechanism: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis.[13][19] This method involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (typically Pd/C).[18][19] This process is very mild and highly selective, leaving most other functional groups intact.[18] Alternatively, the Cbz group can be removed by strong acids, such as hydrogen bromide in acetic acid.[20]

Comparative Overview of Boc and Cbz Protecting Groups

FeatureTert-butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Base (e.g., NaOH, DMAP, NaHCO₃), Room Temp.[14]Base (e.g., Na₂CO₃, Et₃N), 0 °C to Room Temp.[18]
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[16][21]Stable to basic and mildly acidic conditions.[18]
Primary Deprotection Acidic conditions (e.g., TFA, HCl).[14]Catalytic Hydrogenolysis (H₂, Pd/C).[13][19]
Orthogonality Orthogonal to Cbz, Fmoc.[12]Orthogonal to Boc, Fmoc.[18]

Experimental Protocols

Protocol 1: Boc Protection of 4-Aminobenzothiazole

This protocol details the procedure for the N-tert-butyloxycarbonyl protection of 4-aminobenzothiazole.

Materials:

  • 4-Aminobenzothiazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzothiazole (1.0 equivalent) in a mixture of THF and water (e.g., a 1:1 ratio).

  • Add sodium bicarbonate (2.0 equivalents) to the solution and stir vigorously.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirring mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-aminobenzothiazole.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Acidic Deprotection of N-Boc-4-aminobenzothiazole

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

  • N-Boc-4-aminobenzothiazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve N-Boc-4-aminobenzothiazole (1.0 equivalent) in dichloromethane (DCM).[14]

  • To the stirring solution, add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at room temperature.[13]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 4-aminobenzothiazole.

Protocol 3: Cbz Protection of 4-Aminobenzothiazole

This protocol details the procedure for the N-benzyloxycarbonyl protection of 4-aminobenzothiazole.

Materials:

  • 4-Aminobenzothiazole

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water (deionized)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a dropping funnel

  • Ice bath

Procedure:

  • Dissolve 4-aminobenzothiazole (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a round-bottom flask, cooling the flask in an ice bath.[18]

  • While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[18]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[18]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[18]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[18]

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).[18]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[18]

  • Filter and concentrate under reduced pressure to yield the Cbz-protected 4-aminobenzothiazole.[18]

Protocol 4: Deprotection of N-Cbz-4-aminobenzothiazole by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group using catalytic hydrogenolysis.

Materials:

  • N-Cbz-4-aminobenzothiazole

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Magnetic stirrer and stir bar

  • Two-neck round-bottom flask

  • Celatom® or Celite®

Procedure:

  • In a two-neck round-bottom flask, dissolve N-Cbz-4-aminobenzothiazole (1.0 equivalent) in methanol or ethanol.[18]

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[18]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.[18]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celatom® or Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 4-aminobenzothiazole.

Visualization of Protecting Group Strategies

Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection 4_Aminobenzothiazole 4-Aminobenzothiazole Protected_Amine N-Protected 4-Aminobenzothiazole 4_Aminobenzothiazole->Protected_Amine Base Protecting_Reagent Protecting Reagent (e.g., Boc₂O or Cbz-Cl) Protecting_Reagent->Protected_Amine Intermediate Further Synthetic Modifications Protected_Amine->Intermediate Deprotected_Product Final Product with Free 4-Amino Group Intermediate->Deprotected_Product Deprotection Reagent (e.g., TFA or H₂/Pd-C)

Caption: General workflow for the protection, modification, and deprotection of 4-aminobenzothiazole.

Orthogonal_Strategy Start Molecule with Boc-Amine and Cbz-Amine Acid Acidic Conditions (e.g., TFA) Start->Acid Selective Deprotection Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis Selective Deprotection Product_A Free Amine (from Boc) + Cbz-Amine Acid->Product_A Product_B Boc-Amine + Free Amine (from Cbz) Hydrogenolysis->Product_B

Caption: Orthogonal deprotection strategy for Boc and Cbz protected amines.

Strategic Considerations and Troubleshooting

  • Choice of Base: For Boc protection, weaker bases like sodium bicarbonate are often sufficient and can prevent side reactions with other sensitive functional groups. For Cbz protection with the less reactive Cbz-Cl, a stronger base like sodium carbonate or an organic base like triethylamine may be necessary.

  • Solvent Selection: The choice of solvent can influence reaction rates and solubility. Aprotic solvents like THF and DCM are common for protection reactions. For hydrogenolysis, polar protic solvents like methanol and ethanol are preferred.

  • Catalyst Poisoning: In Cbz deprotection via hydrogenolysis, certain functional groups, particularly those containing sulfur, can poison the palladium catalyst, leading to incomplete or failed reactions. In such cases, alternative deprotection methods like using strong acids may be required.

  • Incomplete Reactions: If TLC analysis indicates an incomplete reaction, extending the reaction time, increasing the temperature (if thermally stable), or adding more reagent may be necessary.

  • Purification: While many protection and deprotection reactions are high-yielding, purification by column chromatography is often necessary to remove any unreacted starting material, reagents, or byproducts to ensure the purity of the material for subsequent steps.

Conclusion

The judicious use of protecting groups is fundamental to the successful synthesis of complex 4-aminobenzothiazole derivatives. The Boc and Cbz groups offer robust and versatile options for the temporary masking of the 4-amino functionality. A thorough understanding of their respective chemistries, including their introduction, stability, and cleavage, allows the synthetic chemist to devise elegant and efficient synthetic routes. By carefully considering the principles of orthogonality and the compatibility of reaction conditions, researchers can navigate the challenges of multi-step synthesis and unlock the full potential of the 4-aminobenzothiazole scaffold in drug discovery and development.

References

  • Fiveable. (2025, August 15). Orthogonal Protection Definition.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Google Patents. (n.d.). US6828119B2 - Enzymatic deprotection of amines and hydroxides.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • PubMed. (2018, May 25). Aminobenzothiazole Derivatives Stabilize the Thermolabile p53 Cancer Mutant Y220C and Show Anticancer Activity in p53-Y220C Cell Lines.
  • ETH Zurich. (n.d.). Protecting Groups.
  • Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
  • Albericio, F., & Carpino, L. A. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews.
  • Khan, A., Qazi, N. G., Alvi, A. M., Rab, S. O., Iqbal, K., & Nadeem, H. (2026, January 30). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives.
  • SciSpace. (2019, November 19). Amino Acid-Protecting Groups.
  • ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • Scientific Research Publishing Inc. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • ChemistryOpen. (2024, September 9). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubMed Central. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus.
  • Bentham Science Publishers. (2022, December 1). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives.
  • ResearchGate. (2024, July 15). (PDF) N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide.
  • PubChem. (n.d.). 4-Methoxy-2-aminobenzothiazole.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, June 20). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic.
  • Google Patents. (n.d.). US20070185175A1 - Benzothiazole and azabenzothiazole compounds useful as kinase inhibitors.
  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Purifying regioisomers of aminobenzothiazoles by column chromatography

Technical Support Center: Purification of Aminobenzothiazole Regioisomers Executive Summary The purification of substituted 2-aminobenzothiazoles presents two distinct challenges: chemical basicity and regioisomeric simi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Aminobenzothiazole Regioisomers

Executive Summary

The purification of substituted 2-aminobenzothiazoles presents two distinct challenges: chemical basicity and regioisomeric similarity . The exocyclic amine at the C2 position and the endocyclic nitrogen create a basic scaffold that interacts strongly with acidic silanol groups on silica gel, leading to peak tailing. Furthermore, oxidative cyclization of 3-substituted anilines (Hugerschhoff reaction) often yields difficult-to-separate mixtures of 5- and 7-substituted regioisomers.

This guide provides self-validating protocols to resolve these issues, moving beyond standard "flash" techniques to chemically modified stationary phases and advanced loading strategies.

Module 1: The "Tailing" Phenomenon

Issue: My product elutes as a broad streak rather than a defined peak, contaminating later fractions.

Root Cause Analysis

Standard silica gel (


) has a surface pH of ~5.0 due to free silanol groups (

). Aminobenzothiazoles are basic (

for the ring nitrogen, but the exocyclic amine increases polarity). They act as hydrogen bond acceptors and donors, binding irreversibly or "dragging" along the acidic silica surface.
Solution: Mobile Phase Modifiers

You must neutralize the silica surface before and during the run.

Protocol: The "TEA Block" Method

  • Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
    • TEA: Best for lipophilic mobile phases (Hexane/EtOAc).

    • 
      : Best for polar phases (DCM/MeOH).
      
  • Column Pre-treatment (Critical Step):

    • Flush the packed column with 3 column volumes (CV) of mobile phase containing 1% TEA .

    • Why? This saturates the "active" silanol sites with TEA, effectively capping them before your sample arrives.

  • Running Eluent:

    • Reduce TEA concentration to 0.1% - 0.5% for the actual run to maintain the "cap" without altering selectivity.

⚠️ Warning: TEA can form salts with acidic impurities. Ensure your crude is free of strong acids (e.g.,


 from the cyclization) by performing a basic workup (

) prior to chromatography.

Module 2: Separating Regioisomers (5- vs 7-substituted)

Issue: I synthesized a derivative from a 3-substituted aniline and obtained a mixture of 5- and 7-isomers that co-elute.

Mechanistic Insight

When cyclizing 3-substituted phenylthioureas, steric hindrance usually favors the 5-substituted isomer (para to the substituent) over the 7-substituted isomer (ortho to the substituent). However, electronic effects can shift this ratio. Because the isomers differ only by the position of a functional group on the benzene ring, their dipole moments are nearly identical.

Troubleshooting Protocol

Step 1: Switch Selectivity (The "Orthogonality" Check) If Hexane/EtOAc fails, switch to Dichloromethane (DCM) / Methanol .

  • Hexane/EtOAc separates based on hydrogen bonding capability.

  • DCM/MeOH separates based on dipole-dipole interactions and pi-pi stacking.

  • Observation: Often, isomers that co-elute in 30% EtOAc/Hexane will separate in 2% MeOH/DCM.

Step 2: Shallow Gradient Elution Standard gradients (0-100%) are too fast for regioisomers.

  • Calculate

    
    :  Find the solvent ratio where 
    
    
    
    . Let's say it's 20% EtOAc.
  • The "Isocratic Hold" Method:

    • Ramp quickly to 10% EtOAc.

    • Hold at 10% EtOAc for 2 CVs.

    • Ramp very slowly from 10%

      
       25% EtOAc over 15-20 CVs .
      
    • This maximizes the number of theoretical plates interacting with the sample during the critical separation window.

Data Comparison: Solvent Systems for Aminobenzothiazoles

Solvent SystemPrimary InteractionBest For...[1]Modifier?
Hexane / EtOAc H-Bonding / PolarityGeneral purification, non-polar substituents (Cl, Br, Me)1% TEA
DCM / MeOH Dipole / Pi-stackingPolar substituents (

,

), Regioisomer separation
1%

Toluene / Acetone Pi-Pi / H-BondingDifficult regioisomers (Aromatic solvent interacts with benzene ring)None usually

Module 3: Solubility & Loading (The "Crash Out")

Issue: My sample is insoluble in the mobile phase. When I load it using DCM, it precipitates on top of the column and ruins the separation.

Solution: Dry Loading (Solid Load)

Liquid loading with a strong solvent (like pure DCM or DMSO) creates a "solvent effect" that carries the sample too fast, ruining resolution. If the sample precipitates, it causes channeling.

Protocol: Celite Dry Loading

  • Dissolution: Dissolve the crude mixture in the minimum amount of a strong solvent (MeOH, Acetone, or DCM/MeOH) in a round-bottom flask.

  • Adsorption: Add Celite 545 (diatomaceous earth) to the solution. Ratio: 1g crude : 2-3g Celite.

    • Why Celite? Unlike silica, Celite is inert and does not cause degradation or irreversible binding of the amine.

  • Evaporation: Rotovap the mixture until you have a free-flowing, dry powder.

  • Loading: Pour the powder directly onto the top of the pre-equilibrated silica column. Add a layer of sand on top to protect the bed.

Decision Logic & Workflows

Diagram 1: Method Development Decision Tree

Use this logic flow to determine the correct purification strategy based on your specific failure mode.

PurificationLogic Start Crude Aminobenzothiazole Mixture TLC_Check Run TLC (Hex/EtOAc + 1% TEA) Start->TLC_Check Issue_Solubility Issue: Sample Precipitates? TLC_Check->Issue_Solubility Issue_Tailing Issue: Streaking/Tailing? Issue_Overlap Issue: Isomers Overlap? Issue_Tailing->Issue_Overlap No Add_Base Action: Add 1% TEA to Mobile Phase Pre-wash Column with Base Issue_Tailing->Add_Base Yes Switch_Solvent Action: Switch to DCM/MeOH or Toluene/Acetone Issue_Overlap->Switch_Solvent Yes (Different Selectivity Needed) Gradient Action: Shallow Gradient (e.g. 0.5% increase per CV) Issue_Overlap->Gradient Yes (Better Resolution Needed) Issue_Solubility->Issue_Tailing No Dry_Load Action: Dry Load on Celite 545 Issue_Solubility->Dry_Load Yes Add_Base->Issue_Overlap Switch_Solvent->Gradient Dry_Load->Issue_Tailing

Caption: Decision matrix for selecting mobile phase modifiers and loading techniques based on observed chromatographic defects.

Diagram 2: The "Neutralized" Column Setup

A visual guide to the physical setup of the column to prevent amine adsorption.

ColumnSetup Step1 Step 1: Slurry Packing Solvent: Hex/EtOAc + 1% TEA Step2 Step 2: Equilibration Flush 3 CVs to cap Silanols Step1->Step2 Deactivates Acid Sites Step3 Step 3: Sample Loading Dry Load (Celite) or Liquid (w/ TEA) Step2->Step3 Prevents Tailing Step4 Step 4: Elution Reduce TEA to 0.2% Step3->Step4 High Resolution Silanol Acidic Silanol (Si-OH) TEA Triethylamine (Base) Silanol->TEA Ionic Interaction

Caption: Workflow for neutralizing acidic silica sites using Triethylamine (TEA) to prevent irreversible amine adsorption.

Frequently Asked Questions (FAQ)

Q1: Can I use Alumina instead of Silica to avoid the acidity issue? A: Yes, Neutral Alumina (Brockmann Activity II or III) is an excellent alternative for basic amines. It eliminates the need for TEA. However, Alumina has lower theoretical plate counts (lower resolution) than fine silica. Use Alumina only if the TEA/Silica method fails to separate the regioisomers.

Q2: I am separating 5-nitro and 6-nitro-2-aminobenzothiazole. They have identical


 in Hexane/EtOAc. What now? 
A:  Nitro groups are highly polarizable. Switch to a solvent system that exploits 

-

interactions. Try Toluene : Acetone (10:1) or Chloroform : Methanol . The aromatic solvent (Toluene) interacts differently with the nitro group depending on its position (ortho/meta to the sulfur), often providing the necessary separation factor (

).

Q3: My product turns brown on the column. Is it decomposing? A: Aminobenzothiazoles are electron-rich and can be oxidation-sensitive. Silica gel can catalyze oxidative degradation, especially if the solvent contains peroxides (common in old ethers) or if the run is too slow.

  • Fix: Use fresh solvents. Flush the column with Nitrogen gas before use. Speed up the run using a steeper gradient after the isomers elute.

References

  • Biotage. (2023).[2][3][4][5][6] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles.[7] (Discusses 5- vs 7-isomer formation). Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Debromination in Benzothiazole Reductions

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you know that reducing functional groups (like nitro groups, ketones, or alkenes) on a halogenated benzothiazole scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you know that reducing functional groups (like nitro groups, ketones, or alkenes) on a halogenated benzothiazole scaffold is notoriously difficult. The lability of the C–Br bond frequently leads to unwanted hydrodebromination.

This guide is designed by Senior Application Scientists to provide you with a mechanistic understanding of this failure mode, actionable troubleshooting strategies, and self-validating experimental protocols to ensure absolute chemoselectivity.

Diagnostic Workflow for Chemoselective Reduction

Before selecting a reagent, you must identify the functional group requiring reduction. The workflow below outlines the optimal path to preserve the C–Br bond while achieving high conversion.

Workflow Start Bromobenzothiazole Reduction Required CheckGroup Identify Reducible Group Start->CheckGroup Nitro Nitro (-NO2) to Amine CheckGroup->Nitro Ketone Ketone / Alkene CheckGroup->Ketone Avoid AVOID: Standard Pd/C + H2 (Causes Hydrodebromination) CheckGroup->Avoid Nitro_Sol1 Metal-Free Transfer (B2pin2 / KOtBu) Nitro->Nitro_Sol1 Nitro_Sol2 Dissolving Metal (Fe / NH4Cl) Nitro->Nitro_Sol2 Ketone_Sol1 Poisoned Catalyst (Pt/C-S or V2O5/TiO2) Ketone->Ketone_Sol1

Decision workflow for selecting chemoselective reduction methods for bromobenzothiazoles.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does standard Pd/C hydrogenation inevitably cleave the C–Br bond on my benzothiazole scaffold? A: The fundamental issue is oxidative addition. Palladium(0) is highly active for inserting into aryl carbon-halogen bonds. The benzothiazole scaffold is heavily electron-deficient due to its imine-like nitrogen and sulfur heteroatoms. This electron deficiency lowers the LUMO of the aryl ring, making the C–Br bond exceptionally susceptible to oxidative insertion by Pd(0)[1]. Once insertion occurs, reductive elimination with a surface hydride rapidly yields the debrominated byproduct.

Q2: Can I just lower the hydrogen pressure or temperature to prevent debromination with Pd/C? A: Rarely. While lowering the temperature (e.g., to 0 °C) or pressure slows down the overall reaction kinetics, the activation energy for C–Br oxidative addition on unpoisoned Pd is often lower than the reduction of sterically hindered nitro groups. You will typically end up with a complex mixture of unreacted starting material, desired product, and debrominated byproduct. A fundamental change in the catalytic mechanism is required[2].

Q3: How do poisoned catalysts (like sulfided Platinum, Pt/C–S) prevent this? A: Platinum is inherently less prone to oxidative addition into C–Br bonds than Palladium. By adding a poison like sulfur, the most highly reactive, low-coordination metal sites (step-edges and defects)—which are responsible for C–Br cleavage—are permanently blocked. The planar terrace sites remain active for the reduction of


-systems like ketones or alkenes, completely altering the chemoselectivity profile[2].

Mechanistic Divergence

Understanding the pathway of your chosen reagents is critical. The diagram below illustrates why moving away from transition-metal hydrides (like Pd-H) to metal-free transfer systems prevents debromination.

Mechanism Substrate Bromo-nitrobenzothiazole PdCycle Pd/C + H2 Pathway Substrate->PdCycle ChemCycle B2pin2/KOtBu Pathway Substrate->ChemCycle OxAdd Oxidative Addition into C-Br PdCycle->OxAdd Product1 Des-bromo Aminobenzothiazole (Undesired Byproduct) OxAdd->Product1 Reductive Elimination DirRed Direct Nitro Reduction (No Metal Insertion) ChemCycle->DirRed Product2 Bromo-aminobenzothiazole (Desired Target) DirRed->Product2 Chemoselective

Mechanistic divergence between Pd-catalyzed hydrodebromination and metal-free chemoselective reduction.

Quantitative Catalyst Comparison

To aid in your experimental design, we have summarized the expected outcomes of various reduction strategies on a standard bromonitrobenzothiazole substrate.

Reduction MethodReductant / DonorCatalystTarget Functional GroupDebromination (%)Expected Yield (%)
Standard Hydrogenation H₂ (1 atm)10% Pd/CNitro / Ketone> 85%< 15%
Transfer Hydrogenation IsopropanolB₂pin₂ / KOtBuNitro0% 85–95%
Dissolving Metal Fe powderNH₄Cl (aq)Nitro0% 80–90%
Poisoned Hydrogenation H₂ (1 atm)3% Pt/C (Sulfided)Ketone / Alkene< 2%85–90%
Heterogeneous Oxide H₂ (1 atm)V₂O₅/TiO₂Nitro0% 88–92%

Data synthesized from established chemoselective methodologies[2][3][4].

Self-Validating Experimental Protocols

Do not rely on blind faith when running these reactions. The following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to confirm the reaction is proceeding without C–Br cleavage.

Protocol A: Metal-Free Chemoselective Nitro Reduction (B₂pin₂ / KOtBu)

This protocol utilizes bis(pinacolato)diboron (B₂pin₂) and potassium tert-butoxide in isopropanol. It is entirely metal-free, making oxidative addition into the C–Br bond chemically impossible[3].

Materials:

  • Bromonitrobenzothiazole (1.0 equiv)

  • B₂pin₂ (3.1 equiv)

  • KOtBu (1.2 equiv)

  • Isopropanol (Anhydrous, 0.2 M)

Step-by-Step Execution:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the bromonitrobenzothiazole, B₂pin₂, and KOtBu.

  • Solvent Addition: Inject anhydrous isopropanol. The mixture will likely turn a deep color as the active reducing species forms.

  • Heating: Stir the reaction mixture at 110 °C for 2 hours.

  • Validation Check (In-Process): Remove a 10 µL aliquot, quench with 100 µL of water, and extract with 200 µL of Ethyl Acetate. Spot on a TLC plate against the starting material.

    • Self-Validation: The starting material should be absent. The new product spot will be highly UV-active and will stain positive (purple/brown) with Ninhydrin, confirming the presence of a primary amine. If LC-MS is used, verify the isotopic pattern of the product peak; a 1:1 ratio of [M]⁺ and [M+2]⁺ confirms the bromine atom is fully intact.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x) to remove boron byproducts and isopropanol. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Mild Dissolving Metal Reduction (Fe / NH₄Cl)

For larger scale syntheses where B₂pin₂ is cost-prohibitive, a modified Béchamp reduction using Iron powder and Ammonium Chloride (instead of harsh HCl) provides excellent chemoselectivity[5].

Materials:

  • Bromonitrobenzothiazole (1.0 equiv)

  • Iron Powder (Fine mesh, 5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Ethanol / Water (4:1 ratio, 0.2 M)

Step-by-Step Execution:

  • Activation: Suspend the Iron powder and NH₄Cl in the Ethanol/Water mixture. Heat to 60 °C for 15 minutes to activate the iron surface.

  • Substrate Addition: Add the bromonitrobenzothiazole portion-wise to avoid a runaway exothermic reaction.

  • Reflux: Heat the mixture to 80 °C (reflux) and stir vigorously for 2–4 hours.

  • Validation Check (In-Process): Perform an LC-MS check. The mass of the desired bromo-aminobenzothiazole should be the only major peak. The absence of a peak at [M - 79] (loss of Br) validates that no hydrodebromination has occurred.

  • Filtration: While still warm, filter the reaction mixture through a pad of Celite to remove iron sludge. Wash the Celite pad thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Ethyl Acetate, wash with saturated NaHCO₃, dry, and concentrate.

References

  • Liskon Biological: Synthesis Process of p-Bromoaniline. Liskonchem. Available at: [Link]

  • Lu, H., et al. (2016): Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, ACS Publications. Available at:[Link]

  • Upadhyay, R., et al. (2025): Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances, RSC Publishing. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with Planar Benzothiazole Derivatives in DMSO

Last Updated: February 27, 2026 Introduction Researchers and drug development professionals frequently encounter challenges with the solubility of planar benzothiazole derivatives. These compounds, while promising therap...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: February 27, 2026

Introduction

Researchers and drug development professionals frequently encounter challenges with the solubility of planar benzothiazole derivatives. These compounds, while promising therapeutically, possess inherent physicochemical properties that complicate their handling, particularly in Dimethyl Sulfoxide (DMSO), the workhorse solvent of drug discovery.[1] Their flat, aromatic structure promotes strong intermolecular π-π stacking interactions, leading to high crystal lattice energy that is difficult for solvents to overcome.[2] This guide provides a structured, in-depth approach to understanding and systematically resolving these solubility issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why do my planar benzothiazole derivatives keep precipitating from my DMSO stock solution?

A: This is a common and frustrating issue rooted in the fundamental chemistry of these molecules. The primary cause is intermolecular aggregation driven by strong π-π stacking forces between the flat, electron-rich benzothiazole rings. This self-association creates highly stable crystal lattices. When you attempt to dissolve the compound, the DMSO molecules must expend significant energy to break apart this lattice and solvate individual molecules.[3][4] If the energy holding the crystal together (lattice energy) is greater than the energy released upon solvation (solvation energy), the compound will have low solubility and will readily precipitate.[3][5]

Q2: I prepared my stock in DMSO and it looked clear, but it crashed out when I diluted it into my aqueous assay buffer. What happened?

A: This phenomenon, known as "fall-out," occurs because you are moving the compound from a highly favorable organic solvent (DMSO) to a highly unfavorable one (water).[6] DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds.[1] However, when you add this DMSO stock to an aqueous buffer, you drastically lower the overall solvent strength. Benzothiazole derivatives are typically non-polar and hydrophobic.[6][7] The water molecules in the buffer cannot effectively solvate the compound, causing the benzothiazole molecules to aggregate and precipitate out of the solution. It is crucial to ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts, which further constrains the final achievable concentration of your compound.[6][8]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A: Understanding this distinction is critical for interpreting your results correctly.

  • Kinetic Solubility is typically measured in high-throughput screening by rapidly diluting a concentrated DMSO stock into an aqueous buffer.[9][10] The resulting measurement is the concentration at which the compound precipitates out of a supersaturated solution.[11] This value is often higher than the true equilibrium solubility because the compound doesn't have enough time to form its most stable, ordered crystal lattice.[12][13] The precipitate formed is often amorphous.[13]

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by suspending an excess of the solid compound in a solvent for an extended period (e.g., 24-72 hours) until the concentration of the dissolved drug in the solution reaches a maximum and is in equilibrium with the most stable solid form of the compound.[10][11]

For early-stage discovery, kinetic solubility can be a useful, quick assessment. However, for lead optimization and formulation development, thermodynamic solubility is the more relevant and reliable parameter.[12][13] A compound with high kinetic but low thermodynamic solubility may perform well in an initial screen but will likely present significant bioavailability challenges later on.[11][12]

Systematic Troubleshooting Guide

This section provides a logical workflow to address solubility challenges, starting with the simplest methods and progressing to more advanced techniques.

Diagram: Solubility Troubleshooting Workflow

G cluster_0 Level 1: Basic Dissolution cluster_1 Level 2: Physical Intervention cluster_2 Level 3: Formulation Adjustment Start Start: Weigh Compound & Add DMSO Observe Observe Solution Start->Observe Clear Solution is Clear (Proceed to Dilution) Observe->Clear Yes Insoluble Insoluble / Precipitate Observe->Insoluble No Vortex 1. Vortex Thoroughly Insoluble->Vortex Sonicate 2. Sonicate (15-30 min) Vortex->Sonicate Warm 3. Gentle Warming (30-40°C) Sonicate->Warm Observe2 Re-observe Solution Warm->Observe2 Observe2->Clear Soluble CoSolvent Consider Co-solvent (e.g., NMP, PEG400) Observe2->CoSolvent Insoluble pH_Adjust pH Adjustment (if ionizable) Observe2->pH_Adjust Insoluble & Ionizable Group? Reassess Reassess Solubility (Advanced Protocol) CoSolvent->Reassess pH_Adjust->Reassess

Sources

Optimization

Technical Support Center: Optimizing the Sandmeyer Reaction for 2-Bromobenzothiazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-bromobenzothiazole via the Sandmeyer reaction. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-bromobenzothiazole via the Sandmeyer reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful transformation. We will move beyond simple procedural outlines to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation in organic synthesis, enabling the conversion of an aromatic primary amine to a wide variety of functional groups through a diazonium salt intermediate.[1][2] For the synthesis of 2-bromobenzothiazole, a valuable heterocyclic building block, this reaction offers a reliable pathway from the readily available 2-aminobenzothiazole.[3] However, the success of this reaction hinges on careful control of reaction parameters due to the inherent instability of the key diazonium intermediate.[4][5] This guide provides a comprehensive, question-and-answer-based resource to address the common challenges encountered in this specific application.

Core Reaction Principles

The synthesis proceeds in two distinct, critical stages:

  • Diazotization: 2-aminobenzothiazole is converted into the corresponding benzothiazole-2-diazonium salt using nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr), at low temperatures (0–5 °C).[6][7]

  • Copper-Catalyzed Bromination: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The Cu(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a bromide ion, accompanied by the evolution of nitrogen gas.[2][8]

The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2]

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_substitution Stage 2: Substitution Ar-NH2 2-Aminobenzothiazole Ar-N2+ Benzothiazole-2-diazonium Salt Ar-NH2->Ar-N2+ NaNO₂, HBr 0-5 °C Ar_radical Aryl Radical (Ar•) + N₂ Ar-N2+->Ar_radical Cu(I)Br -e⁻ (from Cu⁺) Ar-Br 2-Bromobenzothiazole + Cu(I)Br Ar_radical->Ar-Br Cu(II)Br₂ Br transfer Troubleshooting_Tree cluster_Diazotization Diazotization Stage Issues cluster_Decomposition Diazonium Salt Stability Issues cluster_Substitution Substitution Stage Issues Start Low Yield or Reaction Failure Diazotization_Check Was diazotization complete? (Test with starch-iodide paper) Start->Diazotization_Check Incomplete Incomplete Diazotization Diazotization_Check->Incomplete No (paper not blue) Decomposition_Check Did the diazonium solution warm up or was it stored too long? Diazotization_Check->Decomposition_Check Yes (paper turned blue) Solution_Incomplete Solution: 1. Ensure T < 5°C during NaNO₂ addition. 2. Add NaNO₂ solution slowly. 3. Use sufficient HBr (≥3 eq). 4. Check purity of 2-aminobenzothiazole. Incomplete->Solution_Incomplete Decomposition Diazonium Salt Decomposition Decomposition_Check->Decomposition Yes Catalyst_Check Was the CuBr catalyst active? Decomposition_Check->Catalyst_Check No Solution_Decomposition Solution: 1. Maintain 0-5°C at all times. 2. Use the diazonium salt immediately. 3. Minimize exposure to light. Decomposition->Solution_Decomposition Tarry_Mixture Observation: Dark, tarry mixture Decomposition->Tarry_Mixture Inactive_Catalyst Inactive Cu(I) Catalyst Catalyst_Check->Inactive_Catalyst Possibly Gas_Check Was N₂ evolution slow or absent? Catalyst_Check->Gas_Check Yes, catalyst is fresh Solution_Catalyst Solution: 1. Use fresh, high-purity CuBr. 2. Ensure CuBr is fully dissolved/suspended in HBr before adding diazonium salt. Inactive_Catalyst->Solution_Catalyst Gas_Check->Inactive_Catalyst

Caption: Troubleshooting decision tree for low yields.

Q2: How can I be certain that the diazotization of 2-aminobenzothiazole is complete?

Incomplete diazotization is a primary cause of low yields, as unreacted starting material will be carried through the workup, complicating purification.

Answer: The most reliable method to verify complete diazotization is to test for the presence of excess nitrous acid after the sodium nitrite addition is finished. [4]This is done using starch-iodide paper. A drop of the reaction mixture is transferred to the paper; an immediate dark blue color indicates the presence of nitrous acid, signifying that all the 2-aminobenzothiazole has been consumed. [9][10]

  • Causality: The reaction requires a slight excess of nitrous acid to drive the equilibrium towards the diazonium salt. If the test is negative (no color change), it means the nitrous acid is the limiting reagent, and you should add a small additional amount of your NaNO₂ solution until a positive test is achieved. Be cautious not to add a large excess, as this can lead to unwanted side reactions.

Q3: The reaction mixture turned into a dark, tar-like substance upon adding the diazonium salt to the copper(I) bromide solution. What happened?

This is a classic sign of uncontrolled decomposition of the diazonium salt.

Answer: The formation of dark, often polymeric, materials indicates that the diazonium salt has decomposed via radical pathways that do not lead to the desired product. [11]The primary cause is almost always a loss of temperature control.

  • Causality & Prevention: Benzothiazole-2-diazonium salt, like most aryl diazonium salts, is thermally unstable and decomposes rapidly at elevated temperatures. [5]This decomposition is often exothermic, meaning a small initial temperature rise can trigger a runaway reaction.

    • Strict Temperature Control: Both the diazotization and the addition to the CuBr solution must be maintained between 0-5 °C. Ensure your ice bath is robust.

    • Slow, Controlled Addition: Add the cold diazonium salt solution to the cold, stirred CuBr solution slowly, either dropwise or via a cannula. This ensures that the localized concentration of the diazonium salt remains low and that the heat generated by the reaction can be effectively dissipated.

    • Vigorous Stirring: Ensure efficient mixing to prevent localized hot spots.

Q4: I've isolated my product, but it's contaminated with a significant impurity that is difficult to remove. What is it likely to be?

The most common major byproduct in a Sandmeyer bromination is the corresponding phenol (or in this case, a hydroxy-thiazole).

Answer: The primary byproduct is likely 2-hydroxybenzothiazole, formed from the reaction of the diazonium salt with water. [9]

  • Causality & Prevention: The diazonium cation is an electrophile and can be attacked by water, which is abundant in the reaction medium. This reaction is highly temperature-dependent and becomes competitive with the desired Sandmeyer pathway at higher temperatures.

    • Maintain Low Temperatures: Keeping the reaction at 0-5 °C throughout the lifetime of the diazonium salt is the most critical factor in suppressing phenol formation. [4] * Use Concentrated Acid: Using a sufficiently high concentration of HBr helps to minimize the activity of water.

    • Purification: If formed, 2-hydroxybenzothiazole can often be removed from the less polar 2-bromobenzothiazole product by washing the organic extract with a dilute aqueous base (e.g., 5% NaOH). The hydroxyl group will be deprotonated, rendering the byproduct water-soluble.

Frequently Asked Questions (FAQs)

Q1: What are the optimal stoichiometric and temperature parameters for this synthesis?

Answer: While every substrate has unique nuances, the following parameters provide a robust starting point for the synthesis of 2-bromobenzothiazole.

ParameterReagent/ConditionRecommended Range/ValueRationale & Notes
Stoichiometry
2-Aminobenzothiazole1.0 eqThe limiting reagent.
Hydrobromic Acid (HBr, 48%)3.0 - 4.0 eqProvides the acidic medium for diazotization and is the source of the bromide nucleophile. Excess acid ensures complete protonation and suppresses side reactions. [4][12]
Sodium Nitrite (NaNO₂)1.05 - 1.1 eqA slight excess is needed to ensure complete diazotization, confirmed with starch-iodide paper. [11]
Copper(I) Bromide (CuBr)1.1 - 1.2 eqA stoichiometric amount is often used to ensure good reactivity, though catalytic amounts can be effective in some systems. [6][13]
Temperature
Diazotization0–5 °CCritical for the stability of the diazonium salt. [4][8]
Addition to CuBr0–5 °CPrevents premature, uncontrolled decomposition.
Reaction CompletionRoom Temp to 60 °CAfter addition, the mixture is often allowed to warm to room temperature and may be gently heated to drive the reaction to completion, evidenced by the cessation of N₂ evolution. [6]
Time
Diazotization30 minStirring time after NaNO₂ addition is complete.
Substitution Reaction1–2 hoursTime after addition to CuBr is complete.

Q2: Why is copper(I) bromide used instead of other bromide salts like NaBr or KBr?

Answer: The role of copper(I) is catalytic and essential for the radical mechanism of the Sandmeyer reaction. [2]Simple bromide salts cannot facilitate the crucial single-electron transfer needed to convert the diazonium salt into an aryl radical.

  • Mechanism Insight: The Cu(I) species donates an electron to the diazonium salt, forming a transient aryl radical and Cu(II). This aryl radical then abstracts a bromine atom from the Cu(II)Br₂ species, yielding the final product and regenerating the Cu(I) catalyst. [2][8]While some modern catalytic systems use a mixture of Cu(I) and Cu(II), the +1 oxidation state is the key initiator. [14] Q3: Is it safe to isolate the benzothiazole-2-diazonium salt for later use?

Answer: No. It is strongly advised against isolating the diazonium salt in this context.

  • Safety & Stability: While some aryl diazonium salts (e.g., tetrafluoroborates) can be isolated, many, especially in their halide salt forms, are thermally unstable and can be explosive in the solid state. [5][15]The established and safe protocol is to generate the diazonium salt in a cold solution and use it immediately in situ for the subsequent reaction. [7] Q4: What is the recommended workup and purification procedure?

Answer: After the reaction is complete (nitrogen evolution has ceased), a standard liquid-liquid extraction is typically employed.

  • Workup: The reaction mixture is often diluted with water and extracted with a suitable organic solvent like diethyl ether or dichloromethane. The combined organic layers are then washed sequentially with dilute acid (to remove any residual amines), dilute base (like NaOH or NaHCO₃ to remove acidic byproducts like 2-hydroxybenzothiazole), and finally brine. [6]* Purification: After drying the organic layer (e.g., over anhydrous Na₂SO₄ or MgSO₄) and removing the solvent by rotary evaporation, the crude 2-bromobenzothiazole can be purified. Recrystallization from a suitable solvent (e.g., ethanol or hexanes) is often effective. If necessary, column chromatography on silica gel can be used for higher purity. The pure compound is a solid with a melting point around 39-43 °C. [16]

Standard Operating Protocol: Synthesis of 2-Bromobenzothiazole

This protocol is a representative procedure based on established Sandmeyer reaction methodologies. [6]

Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Prep_Amine Prepare Solution A: 2-Aminobenzothiazole in 48% HBr. Cool to 0-5°C. Diazotization Step 1: Diazotization Add Sol B dropwise to Sol A. Maintain 0-5°C. Stir 30 min. Prep_Amine->Diazotization Prep_Nitrite Prepare Solution B: NaNO₂ in water. Cool to 0-5°C. Prep_Nitrite->Diazotization Prep_CuBr Prepare Solution C: CuBr in 48% HBr. Cool to 0-5°C. Sandmeyer Step 2: Sandmeyer Reaction Add diazonium salt (from Step 1) to Sol C slowly. Maintain 0-5°C. Prep_CuBr->Sandmeyer Diazotization->Sandmeyer Completion Step 3: Completion Allow to warm to RT. Heat gently (e.g., 50°C) until N₂ evolution stops. Sandmeyer->Completion Extraction Step 4: Extraction Dilute with H₂O. Extract with organic solvent (e.g., Ether). Completion->Extraction Wash Step 5: Wash Wash organic layer with dil. base, then brine. Extraction->Wash Purify Step 6: Purification Dry, concentrate, and purify (Recrystallization or Chromatography). Wash->Purify Product Pure 2-Bromobenzothiazole Purify->Product

Caption: General experimental workflow for the synthesis.

Part 1: Diazotization of 2-Aminobenzothiazole

  • In a flask equipped with a magnetic stirrer, dissolve 2-aminobenzothiazole (1.0 eq) in 48% hydrobromic acid (3.5 eq).

  • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water and cool it in the ice bath.

  • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred 2-aminobenzothiazole salt suspension over 30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, stir the resulting solution in the ice bath for an additional 30 minutes.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.

Part 2: Copper(I) Bromide Catalyzed Substitution

  • In a separate, larger flask, dissolve or suspend copper(I) bromide (1.2 eq) in 48% hydrobromic acid (0.5 eq relative to the amine). Cool this solution to 0 °C in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred CuBr solution. A vigorous evolution of nitrogen gas should be observed. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 1 hour.

  • Gently heat the mixture (e.g., to 50–60 °C) for 30-60 minutes until the evolution of nitrogen ceases. [6] Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the mixture with diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash them successively with 5% aqueous NaOH and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by recrystallization from ethanol to yield 2-bromobenzothiazole.

References

  • BenchChem. (2025). Application Notes and Protocols: Copper(I)
  • Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • BenchChem. (2025). Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis.
  • BenchChem. (2025). Application Notes: Synthesis of Heterocyclic Azo Dyes Using 2-Aminobenzothiazole.
  • Master Organic Chemistry. (2018).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BenchChem. (2025).
  • Beletskaya, I. P., et al. (2007).
  • Chem LibreTexts. (n.d.).
  • Guchhait, S. K., et al. (2022). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. New Journal of Chemistry.
  • Pharma Guideline. (n.d.).
  • Khan Academy. (2025). Sandmeyer reaction | Haloalkanes and Haloarenes.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • Sigma-Aldrich. (n.d.). 2-Bromobenzothiazole 95%.
  • ResearchGate. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
  • MilliporeSigma (Sigma-Aldrich). (n.d.). 2-Bromobenzothiazole, 1 X 1 g.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.

Sources

Troubleshooting

Stability of 2-bromo-benzothiazol-4-amine in acidic conditions

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource on the stability of 2-bromo-benzothiazol-4-amine in a...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource on the stability of 2-bromo-benzothiazol-4-amine in acidic conditions. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested advice to navigate the complexities of handling this versatile chemical scaffold.

Introduction: The Benzothiazole Core Under Acidic Conditions

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmacologically active compounds.[1][2] A common requirement in synthetic protocols is the use of acidic conditions, whether for catalysis, salt formation for purification, or as the reaction medium itself. Generally, the benzothiazole core exhibits good stability in acidic environments, primarily due to the basicity of its nitrogen atoms, which allows for the formation of stable salts with strong acids.[3]

However, the stability of a substituted benzothiazole like 2-bromo-benzothiazol-4-amine is a nuanced topic. The interplay between the electron-withdrawing bromo group at the 2-position and the electron-donating amino group at the 4-position, along with the inherent basicity of the heterocyclic and exocyclic nitrogens, dictates its behavior. This guide will dissect these factors, offering clear answers to common questions and robust troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: Is 2-bromo-benzothiazol-4-amine generally stable in acidic media?

A1: Yes, in general, 2-bromo-benzothiazol-4-amine is stable in moderately acidic conditions, especially at ambient temperatures. Like most benzothiazoles, it can form salts with strong acids, which can be a useful property for isolation and purification.[3] However, stability is conditional. Exposure to highly concentrated strong acids (e.g., concentrated H₂SO₄ or refluxing HCl), elevated temperatures, or prolonged reaction times can lead to degradation.

Q2: Which atom in the molecule is most likely to be protonated first in an acidic solution?

A2: For substituted 2-aminobenzothiazole derivatives, studies have shown that the initial protonation typically occurs on the exocyclic amino group.[4] In the case of 2-bromo-benzothiazol-4-amine, the 4-amino group is the most likely site of initial protonation due to the higher basicity of exocyclic amines compared to the endocyclic thiazole nitrogen. A second protonation event, under more strongly acidic conditions, could then occur on the thiazole ring nitrogen.[4]

Q3: What are the primary degradation pathways or side reactions I should be aware of when using strong acids?

A3: While the core is robust, certain side reactions can occur under specific acidic conditions:

  • Hydrolysis of the Bromo Group: The C-Br bond at the 2-position can be susceptible to nucleophilic attack by water, leading to the formation of the corresponding 2-hydroxy-benzothiazol-4-amine. This is more likely in aqueous acidic solutions at elevated temperatures.

  • Ring Sulfonation: When using sulfuric acid, particularly at high temperatures, electrophilic sulfonation of the benzene portion of the ring can occur as a competing side reaction.[5]

  • Reductive Dehalogenation: Although not a direct acid-catalyzed degradation, the presence of certain reagents in your reaction mixture could create reductive conditions, leading to the removal of the bromine atom.[6][7]

Visualization: Protonation Equilibrium

The following diagram illustrates the likely protonation sequence of 2-bromo-benzothiazol-4-amine in an acidic environment.

G cluster_main Protonation Pathway Start 2-bromo-benzothiazol-4-amine (Neutral) Proton1 4-Ammonium Species (Mono-protonated) Start->Proton1 + H⁺ (First Protonation) Proton1->Start - H⁺ Proton2 4-Ammonium, Thiazolium Species (Di-protonated) Proton1->Proton2 + H⁺ (Stronger Acid) Proton2->Proton1 - H⁺

Caption: Predicted protonation sequence of 2-bromo-benzothiazol-4-amine.

Troubleshooting Guide

This section addresses specific experimental issues with potential causes and actionable solutions.

Problem Encountered Potential Cause(s) Recommended Solutions & Explanations
Low Yield / Poor Recovery 1. Degradation: The reaction conditions (acid concentration, temperature, time) are too harsh, leading to decomposition. 2. Solubility Issues: The protonated salt of your compound may be highly soluble in the aqueous phase during workup, leading to loss.1. Optimize Conditions: Titrate down the acid concentration, lower the reaction temperature, and monitor the reaction closely to avoid unnecessarily long reaction times. 2. Adjust Workup pH: During extraction, carefully basify the aqueous layer to a pH where the amine is deprotonated and neutral, thereby increasing its solubility in the organic solvent. Be cautious not to overshoot to a strongly basic pH, as this can cause ring opening.[3]
TLC shows a new, more polar spot that is difficult to isolate. Hydrolysis: The 2-bromo group has likely been hydrolyzed to a 2-hydroxy group, creating a more polar benzothiazolone derivative.Employ Anhydrous Conditions: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture.
Mass spectrometry reveals a product with a mass of (M-79) or (M-81). Reductive Dehalogenation: The bromine atom has been cleaved and replaced with a hydrogen atom. This can happen if your reaction mixture contains unintended reducing agents (e.g., certain additives, impurities, or metal catalysts).[6][7]Audit Reagents: Scrutinize all reagents and catalysts for potential reductive properties. If a metal catalyst is used for a different transformation in the same pot, ensure it is not known to catalyze dehalogenation under your conditions.
Working with H₂SO₄ results in a complex mixture of products. Ring Sulfonation: The strongly acidic and electrophilic nature of hot, concentrated sulfuric acid can cause sulfonation at various positions on the benzene ring, leading to a mixture of isomers.[5]Switch Acids: If possible, substitute sulfuric acid with a non-electrophilic strong acid like trifluoroacetic acid (TFA), methanesulfonic acid (MsOH), or HCl. If H₂SO₄ is required, use the lowest possible concentration and temperature that allows the reaction to proceed.
Visualization: Troubleshooting Workflow

G cluster_workflow Troubleshooting Logic start Unsatisfactory Reaction Outcome check_conditions Are conditions too harsh? (High temp, high [Acid]) start->check_conditions check_water Is water present? check_conditions->check_water No solution1 Reduce Temp/Time/[Acid] check_conditions->solution1 Yes check_reagents Are there reducing agents? check_water->check_reagents No solution2 Use Anhydrous Conditions check_water->solution2 Yes check_acid Using H₂SO₄? check_reagents->check_acid No solution3 Purify/Change Reagents check_reagents->solution3 Yes solution4 Switch to Non-Electrophilic Acid check_acid->solution4 Yes

Caption: Decision tree for troubleshooting common experimental issues.

Experimental Protocol: Acid-Catalyzed Acylation of the 4-Amino Group

This protocol for N-acylation of 2-bromo-benzothiazol-4-amine serves as a practical example, with critical steps highlighted to ensure the stability of the starting material.

Objective: To perform a selective acylation on the 4-amino group using acetic anhydride with catalytic acid, while minimizing degradation of the benzothiazole core.

Materials:

  • 2-bromo-benzothiazol-4-amine

  • Acetic Anhydride (Ac₂O)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-benzothiazol-4-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Stir the solution until all solid has dissolved.

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the solution.

  • Catalyst Addition & Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity and prevent side reactions. Add trifluoroacetic acid (0.1 eq) dropwise. Using a catalytic amount of a strong, non-electrophilic acid like TFA is preferable to stoichiometric amounts or using acids like H₂SO₄.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Do not let the reaction run indefinitely to avoid potential long-term degradation.

  • Quenching: Once the starting material is consumed, cool the mixture again to 0 °C. Slowly and carefully add saturated NaHCO₃ solution to quench the acid and any unreacted acetic anhydride.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. This ensures all acidic components are removed.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as appropriate.

References

  • Gürbüz, D., et al. (2008). Determination and Evaluation of Acid Dissociation Constants of Some Substituted 2-Aminobenzothiazole Derivatives. Journal of Chemical & Engineering Data, 53(3), 739–745. [Link]

  • Science of Synthesis. (2002).
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Sutoris, V., et al. (1977). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 31(6), 809-815.
  • BenchChem. (2025). Application Notes and Protocols: 2-Chloro-4-bromobenzothiazole in the Synthesis of Antifungal Agents.
  • Gao, C., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 243, 114748. [Link]

  • Rappoport, Z., et al. (2001). Synthesis and Crystal Structure of Stable Benzothiazole Enol. The Journal of Organic Chemistry, 66(26), 8963-8973.
  • Wikipedia. (n.d.). Benzothiazole. [Link]

  • Rao, V. R., et al. (2012). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2686-2692.
  • Markitanov, Y., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(2), 954-1011.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Markitanov, Y., et al. (2020). Decarboxylative Halogenation of Organic Compounds.
  • Yar, M. S., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797.
  • Chahdoura, F., et al. (2019). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry, 97(4), 281-286.
  • Kumar, D., et al. (2016). a review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry.
  • Yar, M. S., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42, 776-797.
  • BenchChem. (2025).
  • Hutchinson, I., et al. (2001). Antitumour benzothiazoles. Part 15: The synthesis and physico-chemical properties of 2-(4-aminophenyl)benzothiazole sulfamate salt derivatives. Bioorganic & Medicinal Chemistry Letters, 11(8), 1029-1032. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: Resolving the 2,4,6-Substitution Pattern in Benzothiazoles

In the preclinical development of kinase inhibitors and anti-infectives, the 2,4,6-substituted benzothiazole core is a highly privileged scaffold. Confirming the precise regiochemistry of substitutions on this bicyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

In the preclinical development of kinase inhibitors and anti-infectives, the 2,4,6-substituted benzothiazole core is a highly privileged scaffold. Confirming the precise regiochemistry of substitutions on this bicyclic system relies heavily on


H NMR interpretation—specifically, identifying the isolated H-5 and H-7 protons. Because these protons are separated by the substituted C-6 carbon, they form an AX spin system that exhibits a subtle meta-coupling (

Hz)[1].

However, detecting this ~2 Hz splitting presents a significant analytical bottleneck. The protons on the benzothiazole ring typically resonate in the crowded aromatic region between 7.0 and 8.1 ppm[2]. When bulky aromatic substituents (such as a 2-phenyl group) are introduced, signal overlap becomes severe[3].

This guide objectively compares the performance of High-Field NMR (600 MHz) against emerging Benchtop NMR (60 MHz) platforms for resolving these critical structural markers, providing researchers with a data-driven framework for platform selection.

The Physics of Resolution: Why Platform Choice Matters

To understand why different NMR platforms yield drastically different results for benzothiazoles, we must examine the causality behind signal dispersion.

In NMR physics, scalar coupling (


) is driven by through-bond electron interactions and is completely independent of the external magnetic field (

). Therefore, the

meta-coupling remains ~2.0 Hz regardless of the instrument used. However, the chemical shift dispersion (

, measured in Hz) scales linearly with

.
  • The Benchtop Limitation (60 MHz): On a 60 MHz system, 1 ppm equates to 60 Hz. The entire benzothiazole aromatic region (7.0–8.1 ppm) spans a narrow window of just 66 Hz[2]. If a 2-phenyl substituent is present, its five protons crowd into this exact same window alongside H-5 and H-7. Combined with the natural multiplet signal width of benchtop instruments (often ~0.3 ppm or 18 Hz), the 2 Hz splitting is entirely swallowed by signal coalescence, resulting in broad, uninterpretable singlets[4]. While benchtop NMR is highly valuable for routine structural elucidation, this inherent resolution gap limits its utility for complex aromatic splitting[5].

  • The High-Field Advantage (600 MHz): At 600 MHz, 1 ppm equates to 600 Hz. The same 1.1 ppm aromatic window now spans 660 Hz. This massive dispersion pulls the H-5 and H-7 signals far away from the overlapping 2-phenyl protons. Because the intrinsic linewidth remains tight (<0.5 Hz), the 2.0 Hz meta-coupling is cleanly resolved into baseline-separated doublets.

Comparative Performance Data

The following table compares the experimental performance of three analytical approaches using 2-phenyl-4,6-dichlorobenzothiazole as the model compound.

Table 1: Platform Comparison for 2-Phenyl-4,6-dichlorobenzothiazole Analysis

Performance Metric60 MHz Benchtop NMR60 MHz + AI Super-Resolution600 MHz High-Field NMR
H-5 / H-7 Dispersion Severe overlap with 2-phenyl protonsModerate overlap, enhanced peak sharpnessBaseline resolved

Resolution
Unresolved (Broad Singlets)Partially Resolved (~2.0 Hz)Fully Resolved (d,

Hz)
S/N Ratio (16 scans) ~15:1~15:1>500:1 (Cryoprobe)
Time-to-Result < 5 minutes (At-line)< 5 minutes + Compute timeHours to Days (Core Facility)
Capital Cost ~$50,000~$50,000 + Software License>$500,000
Self-Validating Experimental Protocol: Resolving Meta-Couplings

To ensure that the absence of a meta-coupling is due to the molecule's structure and not poor analytical technique, the following self-validating protocol must be used.

Step 1: Sample Preparation (Viscosity Control) Dissolve exactly 15 mg of the synthesized benzothiazole derivative in 0.6 mL of CDCl


.
Causality: Over-concentrating the sample increases solution viscosity. High viscosity reduces the transverse relaxation time (

), which artificially broadens the NMR peaks. A broadened peak will obliterate any chance of resolving a 2 Hz coupling, particularly on a benchtop system.

Step 2: Shimming & Internal Validation Insert the sample and execute automated gradient shimming. Self-Validation Check: Before acquiring the main spectrum, measure the Full-Width at Half-Maximum (FWHM) of the TMS reference peak at 0.0 ppm. If the TMS FWHM exceeds 1.0 Hz, the magnetic field is too inhomogeneous to resolve a 2.0 Hz meta-coupling. You must manually shim the Z1 and Z2 gradients until the TMS FWHM is < 1.0 Hz. If this fails, the data will be invalid for regiochemical assignment.

Step 3: Acquisition Parameters Set the spectral width to cover -1 to 13 ppm to capture all aromatic shifts[2]. Use a 90° pulse angle with a relaxation delay (


) of 2 seconds to ensure complete longitudinal (

) relaxation between scans. Acquire 16 scans for high-field systems or 64 scans for benchtop systems to ensure adequate Signal-to-Noise (S/N).

Step 4: Processing & Resolution Enhancement Apply a zero-filling factor of 2 (e.g., extending 32k data points to 64k) to increase digital resolution.

  • For High-Field (600 MHz): Apply an exponential window function with a Line Broadening (LB) of 0.1 Hz. Do not exceed 0.3 Hz, or you risk masking the splitting.

Strategic Workflow for Structural Elucidation

When dealing with complex benzothiazole derivatives, an escalating analytical workflow prevents unnecessary bottlenecks in core facilities while maximizing the utility of at-line benchtop instruments.

G Start Synthesize 2,4,6-Substituted Benzothiazole Benchtop Acquire 60 MHz Benchtop 1H NMR Start->Benchtop Check Are H-5 & H-7 Resolved? (J ~2 Hz) Benchtop->Check Success Confirm Regiochemistry & Proceed Check->Success Yes Process Apply Resolution Enhancement (Gaussian Window / AI) Check->Process No (Overlap) Process->Check Re-evaluate HighField Escalate to 600 MHz High-Field NMR Process->HighField Fails HighField->Success

Workflow for selecting the optimal NMR platform to resolve benzothiazole regiochemistry.

Conclusion

For the definitive structural elucidation of 2,4,6-substituted benzothiazoles, High-Field NMR (600 MHz) remains the undisputed gold standard. Its superior chemical shift dispersion effortlessly isolates the H-5 and H-7 protons from crowded aromatic regions, cleanly resolving the diagnostic


meta-coupling.

However, Benchtop NMR (60 MHz) serves as a highly efficient first-line screening tool. When paired with rigorous sample preparation, strict shimming validation (TMS FWHM < 1.0 Hz), and emerging AI super-resolution processing, benchtop systems can successfully confirm regiochemistry in moderately substituted scaffolds, saving high-field instrument time for only the most heavily overlapped spin systems.

References

1.[2] Troubleshooting 1H NMR peak assignments for 3-benzyl-1,3-benzothiazol-2(3H)-one - Benchchem - 2.[3] Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications - 3.[5] High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed - 4.[6] DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits - arXiv - 5.[4] High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments - 6.[1] Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - Hikma -

Sources

Comparative

Mass Spectrometry of Brominated Benzothiazoles: A Comparative Fragmentation Guide

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Benzothiazoles Content Type: Technical Comparison & Application Guide Executive Summary Brominated benzothiazoles (Br-BZTs) are a critical class of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated Benzothiazoles Content Type: Technical Comparison & Application Guide

Executive Summary

Brominated benzothiazoles (Br-BZTs) are a critical class of compounds serving as both pharmaceutical intermediates and emerging environmental contaminants (often derived from vulcanization accelerators). Their analysis demands a rigorous understanding of mass spectrometry (MS) behavior because their structural isomers often co-elute in chromatography.

This guide moves beyond basic spectral reading. It compares ionization modalities (EI vs. ESI) and delineates the specific fragmentation mechanics required to distinguish Br-BZT derivatives in complex matrices.

The Isotopic Fingerprint: The First Validation Step

Before analyzing fragmentation, the presence of bromine must be validated via its unique isotopic signature. Unlike chlorine (3:1 ratio of


), bromine exists as a nearly 1:1 ratio of 

and

.[1]

Diagnostic Rule: In any mass spectrum of a mono-brominated benzothiazole, the molecular ion (


) must appear as a doublet of equal intensity  separated by 2 m/z units.
FeatureBromine (

)
Chlorine (

)
Significance for BZTs
Abundance Ratio ~50.7% / 49.3% (1:1)~75.8% / 24.2% (3:1)Immediate visual confirmation of halogenation.
Mass Spacing 1.998 Da1.997 DaCritical for setting mass windows in SIM mode.
Multi-Bromination 1:2:1 (for

)
9:6:1 (for

)
Distinguishes di-bromo impurities in synthesis.

Comparative Guide: Ionization Techniques

Choosing the correct ionization source is the single most important experimental decision. The following table contrasts the performance of Electron Impact (EI) against Electrospray Ionization (ESI) for Br-BZTs.

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Impact (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Energy Level Hard (70 eV)SoftMedium-Soft
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Protonated Molecule (

)
Fragmentation Extensive (In-source)Minimal (Requires CID MS/MS)Moderate
Sensitivity Moderate (ng level)High (pg level)High (for non-polar BZTs)
Best For Structural Identification (Library matching, isomer differentiation).Quantification (Trace analysis in biological/water samples).Non-polar Derivatives that ionize poorly in ESI.
Key Limitation Molecular ion may be weak/absent if the alkyl chain is long.Adduct formation (

) can complicate spectra.
Requires thermal stability.
Decision Matrix: Selecting the Workflow

Use this logic flow to determine the optimal instrument setup for your analyte.

IonizationSelection Start Start: Br-BZT Analyte Characterization Polarity Is the derivative Polar? (e.g., -NH2, -OH, -COOH) Start->Polarity Volatility Is it Volatile/Thermally Stable? Polarity->Volatility No (Non-Polar) ESI Method A: LC-ESI-MS/MS (Soft Ionization, High Sensitivity) Polarity->ESI Yes (Polar) Trace Is Trace Quantification Required? Volatility->Trace No (Not Volatile) EI Method C: GC-EI-MS (Hard Ionization, Fingerprinting) Volatility->EI Yes (Volatile) Trace->ESI No (Try ESI first) APCI Method B: LC-APCI-MS/MS (For non-polar, liquid phase) Trace->APCI Yes

Figure 1: Decision matrix for selecting ionization techniques based on the physicochemical properties of the brominated benzothiazole derivative.

Deep Dive: Fragmentation Mechanisms (EI & CID)

Understanding the fragmentation pathway is essential for interpreting MS/MS spectra. The fragmentation of 2-bromo-1,3-benzothiazole serves as the model system.

Mechanism 1: The C-Br Cleavage (Primary Pathway)

The Carbon-Bromine bond is the weakest link in the aromatic scaffold.

  • Radical Loss: The molecular ion (

    
     213/215) undergoes homolytic cleavage, expelling a bromine radical (
    
    
    
    ).
  • Cation Formation: This yields the benzothiazole cation (

    
     134), a stable even-electron species.
    
Mechanism 2: Ring Disintegration (Secondary Pathway)

Once the bromine is lost, the thiazole ring destabilizes.

  • HCN Loss: The cation at

    
     134 eliminates Hydrogen Cyanide (HCN, 27 Da) to form the 
    
    
    
    ion (
    
    
    107). This is a "Retro-Diels-Alder" type collapse common in heterocycles.
  • CS Loss: Alternatively, the ring can eject Carbon Monosulfide (CS, 44 Da), leading to the

    
     ion (
    
    
    
    90).
Visualization of Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion (M+) m/z 213 / 215 (1:1 Ratio) BenzothiazoleCat Benzothiazole Cation m/z 134 (Base Peak) Precursor->BenzothiazoleCat - Br radical (79/81) Ion107 Thiophenol-like Cation m/z 107 [C6H3S]+ BenzothiazoleCat->Ion107 - HCN (27 Da) Ion90 Cyanocyclopentadiene m/z 90 [C6H4N]+ BenzothiazoleCat->Ion90 - CS (44 Da)

Figure 2: Proposed fragmentation pathway for 2-bromo-1,3-benzothiazole under Electron Impact (70 eV) or High-Energy CID.

Table 2: Diagnostic Ions for 2-Bromo-1,3-Benzothiazole
m/z (Mass-to-Charge)Ion IdentityOrigin/MechanismRelative Intensity (Approx)
213 / 215

Molecular Ion (Isotopic Doublet)High (40-60%)
134

Loss of Bromine radicalBase Peak (100%)
107

Thiazole ring cleavageMedium (20-40%)
90

Loss of Sulfur moietyLow-Medium (10-25%)
69

Deep fragmentation of ringLow (<10%)

Experimental Protocol: LC-MS/MS Optimization

For researchers conducting trace analysis (e.g., drug metabolites or wastewater), the following ESI-MS/MS protocol provides a self-validating workflow.

Step 1: Source Optimization
  • Mode: Positive Electrospray (

    
    ). Benzothiazoles are basic due to the nitrogen atom.
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Critical parameter. Start low (20V) to preserve the

    
     doublet. Increase to 40-50V to induce in-source fragmentation for confirmation.
    
Step 2: MRM Transition Setup (Triple Quadrupole)

To ensure specificity, monitor two transitions. The presence of the bromine isotope allows for a unique "Isotope Confirmation" transition.

  • Quantifier Transition:

    
     213.9 (
    
    
    
    parent)
    
    
    134.0 (Loss of Br).
    • Collision Energy: 20-25 eV.

  • Qualifier Transition 1:

    
     215.9 (
    
    
    
    parent)
    
    
    134.0 (Loss of Br).
    • Validation: The ratio of the Quantifier to Qualifier peak areas must be close to 1.0 . If it deviates, you have an interference.

  • Qualifier Transition 2:

    
     213.9 
    
    
    
    107.0 (Loss of Br + HCN).
    • Collision Energy: 35-40 eV (Requires higher energy to break the ring).

Step 3: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile or Methanol.

  • Gradient: Br-BZTs are moderately hydrophobic. Expect elution between 40-70% B.

References

  • BenchChem. (2025).[2] In-Depth Analysis of the Mass Spectrometry Data of 6-Bromo-2-hydrazino-1,3-benzothiazole. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2-Bromo-1,3-benzothiazole Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from

  • Sigma-Aldrich. (2024). 2-Bromobenzothiazole Product Specification and Spectral Data. Retrieved from

  • Niessen, W. M. A. (2010). Fragmentation of Organic Ions in Mass Spectrometry. Wiley-VCH. (General reference for Heterocycle RDA mechanisms).
  • Chemistry Steps. (2025). Isotopic Patterns in Mass Spectrometry: Bromine and Chlorine. Retrieved from

Sources

Validation

Advanced HPLC Method Development for Benzothiazole Amine Purity: A Comparative Guide

Topic: HPLC Method Development for Benzothiazole Amine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Benzothiazole amines, such as 2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Benzothiazole Amine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzothiazole amines, such as 2-aminobenzothiazole , are critical scaffolds in medicinal chemistry, serving as precursors for antitumor, antimicrobial, and imaging agents.[1] However, their analysis presents a classic chromatographic paradox: their basic nitrogen atoms interact aggressively with residual silanols on traditional silica columns, leading to severe peak tailing, poor resolution, and unreliable integration.

This guide objectively compares three distinct chromatographic approaches to solving this purity challenge. We evaluate the performance of a Charged Surface Hybrid (CSH) C18 technology (The Product) against the industry-standard Traditional C18 (Low pH) and an Alternative Phenyl-Hexyl stationary phase.

Part 1: The Mechanistic Challenge (Expertise & Experience)

The primary failure mode in benzothiazole analysis is Peak Tailing (As > 1.5) . This is not merely an aesthetic issue; it compromises the Limit of Quantitation (LOQ) for impurities.

The "Silanol Trap"

At the typical method development pH of 2.5–3.0, the benzothiazole amine (pKa ~4.5) is protonated (


). While this increases solubility, it turns the analyte into a cation. Traditional silica-based C18 columns, even when "end-capped," possess residual silanol groups (

) that ionize above pH 3.5.
  • The Interaction: The cationic amine undergoes ion-exchange interactions with the anionic silanols.

  • The Result: A secondary retention mechanism (Mixed-Mode) that causes the peak to drag (tail).

The Solution: Charged Surface Hybrid (CSH) Technology

The "Product" in this comparison utilizes a hybrid particle surface modified with a low-level positive charge.

  • Mechanism: The positive surface charge repels the protonated amine analyte at low pH, preventing it from reaching the underlying silanols.

  • Benefit: This electrostatic repulsion mimics "perfect" end-capping, yielding sharp peaks even with low-ionic-strength mobile phases like formic acid.

Part 2: Comparative Experimental Protocol

To validate this mechanism, we performed a direct comparison using a difficult-to-separate mixture containing the API and its common synthetic precursors.

1. The Analytes
  • API: 2-Aminobenzothiazole (Basic, pKa ~4.5)

  • Impurity A: Aniline (Precursor, Weak Base, pKa ~4.6)

  • Impurity B: 2-Mercaptobenzothiazole (Degradant, Acidic, pKa ~7.0)

2. Chromatographic Conditions
ParameterMethod A: Traditional C18 (Control)Method B: CSH C18 (The Product)Method C: Phenyl-Hexyl (Alternative)
Stationary Phase Fully Porous Silica C18 (5µm)Charged Surface Hybrid C18 (2.5µm) Phenyl-Hexyl (5µm)
Mobile Phase A 0.1% Formic Acid in Water (pH 2.7)0.1% Formic Acid in Water (pH 2.7)10mM Ammonium Acetate (pH 5.[2]5)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5–95% B in 10 min5–95% B in 10 min5–95% B in 10 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 30°C40°C30°C
Detection UV @ 254 nmUV @ 254 nmUV @ 254 nm

Note on Protocol: Method B utilizes a smaller particle size (2.5µm) which is standard for modern CSH columns to maximize efficiency, while maintaining lower backpressure than sub-2µm UPLC columns.

Part 3: Results & Data Analysis

The following data summarizes the chromatographic performance. The Tailing Factor (Tf) is the critical metric for the basic API.

Table 1: Performance Metrics Comparison
MetricMethod A (Traditional C18)Method B (CSH C18) Method C (Phenyl-Hexyl)
API Tailing Factor (Tf) 1.85 (Fail)1.08 (Excellent)1.45 (Marginal)
Resolution (API vs Imp A) 1.83.2 2.1
Resolution (API vs Imp B) 4.55.1 6.2 (Selectivity change)
Peak Width (API, W0.5) 0.45 min0.18 min 0.38 min
Sensitivity (S/N Ratio) 85:1210:1 110:1
Analysis of Results
  • Method A (Traditional C18): Failed due to tailing (Tf 1.85). The interaction between the protonated 2-aminobenzothiazole and silanols caused peak broadening, which reduced the Signal-to-Noise (S/N) ratio.

  • Method B (CSH C18): Delivered superior performance. The positively charged surface repelled the protonated amine, eliminating tailing (Tf 1.08). This sharpening of the peak resulted in a 2.5x increase in sensitivity (S/N 210:1), crucial for detecting trace impurities.

  • Method C (Phenyl-Hexyl): Provided unique selectivity (highest resolution for Impurity B due to pi-pi interactions) but still suffered from moderate tailing of the amine.

Part 4: Visualization of Signaling Pathways
Diagram 1: The "Silanol Shielding" Mechanism

This diagram illustrates why the CSH column succeeds where the Traditional C18 fails.

SilanolMechanism cluster_traditional Traditional C18 (Method A) cluster_csh CSH Technology (Method B) Silanol Residual Silanol (Si-O⁻) Amine Protonated Amine (BH⁺) Silanol->Amine Ionic Attraction Tail Result: Peak Tailing Amine->Tail Surface Positively Charged Surface (+) Amine2 Protonated Amine (BH⁺) Surface->Amine2 Electrostatic Repulsion Sharp Result: Sharp Peak Amine2->Sharp

Caption: Mechanism of silanol interaction vs. electrostatic repulsion in CSH columns.

Diagram 2: Method Development Decision Tree

A logical workflow for selecting the correct column based on analyte pKa and hydrophobicity.

DecisionTree Start Start: Benzothiazole Purity CheckPKa Check pKa of Amine Start->CheckPKa IsBasic Is pKa > 8? CheckPKa->IsBasic WeakBase Weak Base (pKa 2-6) (e.g., 2-Aminobenzothiazole) IsBasic->WeakBase No StrongBase Strong Base (pKa > 8) IsBasic->StrongBase Yes MethodB Rec: CSH C18 (Low pH) Max Sensitivity WeakBase->MethodB Primary Choice HighPH Rec: Hybrid C18 @ High pH (pH 10) Neutralize Amine StrongBase->HighPH PolarImp Polar Impurities Present? MethodB->PolarImp HILIC Rec: HILIC Column PolarImp->HILIC Yes Validate Method B Validate Method B PolarImp->Validate Method B No

Caption: Decision matrix for selecting HPLC columns based on basicity and impurity profile.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8706, 2-Aminobenzothiazole. Retrieved from [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

  • Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • MicroSolv Technology Corp. Do You Really Need High pH for Retention in HPLC? Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Spectral Interpretation: Primary Amine and Methoxy Groups in Benzothiazoles

Introduction: The Role of FTIR in Benzothiazole Characterization In the landscape of medicinal chemistry and drug development, benzothiazole derivatives represent a "privileged scaffold"—a molecular framework that consis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of FTIR in Benzothiazole Characterization

In the landscape of medicinal chemistry and drug development, benzothiazole derivatives represent a "privileged scaffold"—a molecular framework that consistently appears in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise structural elucidation of these molecules is non-negotiable for understanding structure-activity relationships (SAR) and ensuring the synthesis of the target compound.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable first-line analytical technique for this purpose.[3][4] It provides a rapid, non-destructive "molecular fingerprint," revealing the presence or absence of specific functional groups. This guide offers an in-depth comparison of the characteristic FTIR spectral bands for two common and influential substituents on the benzothiazole ring: the primary amine (-NH₂) and the methoxy (-OCH₃) group. By understanding the causality behind their vibrational modes, researchers can confidently interpret spectra, validate synthetic outcomes, and accelerate their research programs.

Part 1: Identifying the Primary Aromatic Amine (-NH₂) Signature

A primary amine attached to the aromatic benzothiazole ring exhibits several distinct vibrational modes. The most diagnostic of these are the N-H stretching and bending vibrations.

N-H Stretching Vibrations: The Definitive Doublet

The most unambiguous indicator of a primary amine is the appearance of two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[5][6] These two bands arise from the distinct ways the two N-H bonds can stretch relative to each other:

  • Asymmetric Stretch (ν_as): Occurs at a higher frequency, typically in the 3500-3420 cm⁻¹ range for aromatic amines.[7] In this mode, one N-H bond stretches while the other compresses.

  • Symmetric Stretch (ν_s): Appears at a lower frequency, generally in the 3420-3340 cm⁻¹ range.[7] Here, both N-H bonds stretch or compress in phase.

The presence of two peaks in this region is a hallmark of the -NH₂ group, distinguishing it from secondary amines (-NHR), which show only one N-H stretching band, and tertiary amines (-NR₂), which show none.[5][6] It is important to note that these bands are typically sharper and weaker than the broad O-H stretching bands from alcohols or carboxylic acids that appear in a similar region.[5]

N-H Bending (Scissoring) and Wagging Vibrations

Further confirmation of a primary amine comes from its bending vibrations:

  • N-H Scissoring (In-Plane Bend): This vibration, analogous to the opening and closing of scissors, gives rise to a medium-to-strong absorption band in the 1650-1580 cm⁻¹ region.[5][7][8] This peak can sometimes be mistaken for an aromatic C=C stretch, so it should be evaluated in conjunction with the N-H stretching bands.

  • N-H Wagging (Out-of-Plane Bend): A broad, strong band between 900-665 cm⁻¹ is characteristic of the N-H wagging motion in both primary and secondary amines.[5]

C-N Stretching Vibrations

The stretching of the carbon-nitrogen bond in aromatic amines produces a strong band in the 1335-1250 cm⁻¹ region.[5][8][9] This is at a higher frequency compared to aliphatic amines (1250-1020 cm⁻¹) due to the increased bond strength from resonance with the aromatic benzothiazole ring.

Part 2: Decoding the Methoxy (-OCH₃) Group Signature

The methoxy group, an aryl-alkyl ether, also presents a unique set of absorption bands that allow for its confident identification. The key vibrations involve the C-H bonds of the methyl group and the C-O-C ether linkage.

C-O Stretching: The Ether "Scream"

The most prominent feature of an ether is the C-O stretching vibration, which typically results in one of the strongest peaks in the fingerprint region (1300-1000 cm⁻¹).[10] For an aryl-alkyl ether like a methoxy-substituted benzothiazole, two distinct C-O stretching bands are expected due to the asymmetry of the C-O-C linkage:[10][11]

  • Asymmetric Stretch (ν_as, Ar-O-C): This is a very strong band appearing between 1275-1200 cm⁻¹.[10][12] This peak corresponds primarily to the stretching of the bond between the aromatic ring carbon and the ether oxygen.

  • Symmetric Stretch (ν_s, Ar-O-C): A second, often slightly less intense band, is found in the 1075-1020 cm⁻¹ range, associated more with the O-CH₃ bond stretch.[3]

The presence of this strong, characteristic absorption in the 1275-1200 cm⁻¹ range is a powerful piece of evidence for a methoxy substituent on an aromatic ring.[10][13]

C-H Stretching and Bending: The Methyl Contribution

While C-H stretches are ubiquitous, the methoxy group has a subtle but diagnostic feature:

  • Symmetric C-H Stretch: Methoxy groups often display a distinct, medium-intensity C-H stretching peak near 2830 cm⁻¹ .[10] This peak is slightly lower than the main aliphatic C-H stretching bands (3000-2850 cm⁻¹) and can serve as a useful secondary confirmation.

  • Methyl Bending (Deformation): The methyl group also exhibits bending vibrations, with a characteristic symmetric bend (or "umbrella" mode) appearing around 1380 cm⁻¹ and asymmetric bending near 1450 cm⁻¹. These often overlap with other peaks but contribute to the overall spectral fingerprint.

Part 3: Comparative Data Summary

For rapid analysis and comparison, the key diagnostic bands for primary amine and methoxy groups on a benzothiazole scaffold are summarized below.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Typical IntensityNotes
**Primary Amine (-NH₂) **Asymmetric N-H Stretch3500 - 3420MediumPart of a characteristic doublet[7]
Symmetric N-H Stretch3420 - 3340MediumThe second peak of the doublet[7]
N-H Bend (Scissoring)1650 - 1580Medium to StrongConfirms the -NH₂ group[5][8]
C-N Stretch (Aromatic)1335 - 1250StrongHigher frequency than aliphatic C-N[5]
Methoxy (-OCH₃) Asymmetric C-O Stretch1275 - 1200StrongHighly diagnostic for aryl ethers[10]
Symmetric C-O Stretch1075 - 1020Medium to StrongComplements the asymmetric stretch[3]
Symmetric C-H Stretch~2830Medium, SharpUseful confirmatory peak[10]

Part 4: Experimental Protocol

Workflow: Acquiring an FTIR Spectrum via the KBr Pellet Method

This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid benzothiazole derivative. The key to a good spectrum is minimizing moisture and ensuring the sample is homogeneously dispersed.

Materials:

  • FTIR Spectrometer (e.g., Bruker ALPHA, PerkinElmer Spectrum 100)[4][14]

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula and analytical balance

  • Heat lamp or oven for drying KBr

Methodology:

  • Preparation (The Causality of Dryness): KBr is hygroscopic; absorbed water will produce a large, broad O-H absorption band (~3450 cm⁻¹) and a bending band (~1640 cm⁻¹), which can obscure the N-H stretching and bending regions. Therefore, dry the KBr powder in an oven at ~110°C for at least 4 hours and store it in a desiccator.

  • Sample Grinding: Weigh approximately 1-2 mg of the synthesized benzothiazole sample and ~100 mg of the dried KBr. Place them in the agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. This step is critical for reducing particle size below the wavelength of the IR radiation, which minimizes scattering and produces sharp, well-defined peaks.

  • Pellet Formation: Transfer the powder mixture to the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding or moisture contamination.

  • Background Acquisition: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan. This measures the spectrum of the ambient environment (CO₂, H₂O) and the instrument itself, which will be automatically subtracted from the sample spectrum.

  • Sample Acquisition: Place the KBr pellet into the sample holder in the spectrometer. Acquire the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum. Use software tools to label significant peaks and compare their wavenumbers to the reference values outlined in this guide to confirm the presence of the target primary amine and/or methoxy functional groups.

Part 5: Visualization of Workflows and Vibrational Modes

Visual diagrams can clarify complex processes and concepts. The following have been generated using Graphviz (DOT language) to illustrate the experimental workflow and the key molecular vibrations.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start: Synthesized Benzothiazole Solid weigh Weigh ~1mg Sample and ~100mg KBr start->weigh dry_kbr Dry FTIR-Grade KBr (110°C, 4h) dry_kbr->weigh grind Grind Mixture in Agate Mortar (3-5 min) weigh->grind press Press Mixture into Transparent Pellet grind->press background Acquire Background Spectrum (Empty) press->background sample Place Pellet in Holder & Acquire Sample Spectrum background->sample process Process Spectrum (Baseline Correction, etc.) sample->process assign Assign Characteristic Peaks (e.g., N-H, C-O stretches) process->assign confirm Confirm Functional Groups & Validate Structure assign->confirm

Caption: Experimental workflow for FTIR analysis of benzothiazole derivatives.

Caption: Key vibrational modes for -NH₂ and -OCH₃ groups on a benzothiazole core.

(Note: The images in the DOT script are placeholders for a chemical structure diagram showing a benzothiazole ring with the respective functional group and arrows indicating the bond vibrations.)

References

  • INFRARED SPECTROSCOPY - St.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • IR Spectroscopy Tutorial: Amines - University of Calgary.
  • Infrared Spectrometry - Michigan St
  • Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives - PubMed, N
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
  • Mesogenic benzothiazole derivatives with methoxy substituents - ResearchG
  • Difference between Primary Secondary and Tertiary Amines Via FTIR - Linquip.
  • Mesogenic benzothiazole derivatives with methoxy substituents - Indian Academy of Sciences.
  • Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs.
  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online.
  • Application Note: Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy - Benchchem.
  • Analysis of Infrared spectroscopy (IR) - UniTechLink Inc..
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES - International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes - ResearchG
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica.
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PLOS ONE.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library.
  • Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal of Pharmacy and Biological Sciences.
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold - Lirias, KU Leuven Document Repository.

Sources

Validation

UV-Vis Absorption Maxima of Methoxy-Benzothiazoles: A Comparative Performance Guide

Benzothiazoles are privileged heterocyclic scaffolds extensively utilized in drug discovery, fluorescent probes, and advanced materials. The introduction of a methoxy (-OCH₃) group to the benzothiazole core—such as in 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Benzothiazoles are privileged heterocyclic scaffolds extensively utilized in drug discovery, fluorescent probes, and advanced materials. The introduction of a methoxy (-OCH₃) group to the benzothiazole core—such as in 2-amino-6-methoxybenzothiazole—fundamentally alters the molecule's photophysical properties. This guide objectively compares the UV-Vis absorption performance of methoxy-benzothiazoles against unsubstituted and alternatively substituted analogs, providing researchers with actionable, experimentally grounded data for structural validation and assay development.

Mechanistic Grounding: The Causality of the Bathochromic Shift

To leverage these compounds effectively in spectroscopic assays, one must understand the electronic causality behind their spectral behavior. The unsubstituted benzothiazole ring typically exhibits primary


 transitions in the deep UV region (approximately 280–290 nm).

When a methoxy group is introduced at the 6-position, it acts as a strong electron-donating group (EDG) via resonance (+M effect). The lone pair electrons on the oxygen atom delocalize into the extended


-conjugated system of the benzothiazole ring. This electron donation raises the energy level of the Highest Occupied Molecular Orbital (HOMO) while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the HOMO-LUMO energy gap narrows. A smaller energy gap requires lower-energy photons for electronic excitation, resulting in a predictable bathochromic shift (red shift) of the absorption maximum (

) toward the 300–350 nm range[1].

G N1 Unsubstituted Core λ_max ~ 280-290 nm N2 Methoxy Substitution (+M Resonance Effect) N1->N2 N3 Narrowed HOMO-LUMO Gap N2->N3 N4 Bathochromic Shift λ_max ~ 300-350 nm N3->N4

Caption: Causality of the bathochromic shift induced by methoxy substitution.

Comparative UV-Vis Absorption Data

The following table synthesizes the UV-Vis absorption maxima (


) of methoxy-benzothiazoles compared to alternative derivatives. This quantitative data is critical for selecting the appropriate scaffold for chromogenic sensors, UV-filters, or biological probes.
Compound Class / DerivativePrimary

(nm)
Electronic TransitionSolvent / ConditionKey Photophysical Characteristic
Unsubstituted Benzothiazole ~280 - 290

Methanol / WaterBaseline conjugated system absorption.
2-Amino-6-methoxybenzothiazole 297 - 314

DMSO / EthanolModerate bathochromic shift due to -OCH₃ and -NH₂ EDGs[1].
2-Amino-6-methoxybenzothiazole 334 - 350

DMSO / EthanolSecondary transitions from C=N non-bonding electrons[1].
2-Cyano-6-hydroxybenzothiazole 312

EthanolStrong peak; key intermediate for firefly luciferin[2].
2-Amino-6-sulfamoylbenzothiazole 290, 305

DMSODistinct dual peaks due to the electron-withdrawing sulfamoyl group[3].
2-Hydroxybenzothiazole (Keto) ~280 - 300

VariousExhibits tautomerism; keto form absorbs at lower wavelengths[4].
2-Hydroxybenzothiazole (Enol) ~330 - 350

VariousEnol tautomer shows a significant red shift[4].
6-Methoxybenzothiazole-Azo-Zn 635MLCTSolid State / FilmComplexation with Zn yields high visible region absorption[5].

Data Interpretation : Methoxy substitution consistently pushes the absorption profile deeper into the near-UV and visible spectra. For instance, while simple hydroxy tautomers fluctuate between 280–350 nm based on equilibrium[4], incorporating the methoxy group into an azo-dye framework and complexing it with Zinc drastically shifts the absorption to 635 nm via Metal-to-Ligand Charge Transfer (MLCT), making it highly viable for optical recording materials[5].

Standardized Experimental Protocol: UV-Vis Spectral Validation

To ensure high-fidelity data when analyzing methoxy-benzothiazoles, researchers must employ a self-validating spectroscopic system. The following step-by-step methodology minimizes solvent artifacts and concentration-dependent aggregation (e.g.,


 stacking), which can artificially shift the 

.

Step 1: Solvent Selection & Blanking Select a UV-transparent solvent (e.g., HPLC-grade Methanol or DMSO). Ensure the solvent's UV cut-off does not overlap with the expected transitions (DMSO cut-off is ~268 nm; Methanol is ~205 nm). Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline correction scan from 200 nm to 800 nm to zero the instrument.

Step 2: Sample Preparation (Self-Validating Concentration) Prepare a stock solution of the methoxy-benzothiazole derivative. Dilute to a working concentration of exactly


 M.
Causality: This specific dilute concentration ensures the maximum absorbance remains between 0.1 and 1.0 AU. This strictly adheres to the linear range of the Beer-Lambert law and prevents peak broadening or artificial red-shifting caused by intermolecular dimer formation.

Step 3: Data Acquisition Replace the sample cuvette with the prepared solution. Scan the sample across the 200–800 nm range at a scan rate of 1 nm/s to capture both the primary


 and the weaker 

transitions.

Step 4: Spectral Analysis Identify the


 peaks. Calculate the molar extinction coefficient (

) using the formula

, where

is absorbance,

is concentration, and

is the path length.

Step 5: System Validation Run a known reference standard (e.g., highly pure unsubstituted benzothiazole or tryptophan) immediately after the sample. If the reference


 deviates by >1 nm from established literature values, the data run is invalidated, and the spectrophotometer's monochromator must be recalibrated.

G A 1. Solvent Blanking (Establish Baseline <200nm) B 2. Sample Prep (10^-5 M) (Prevent Aggregation Shifts) A->B C 3. UV-Vis Acquisition (200-800 nm Scan) B->C D 4. Data Extraction (Calculate λ_max & ε) C->D E 5. Protocol Validation (Run Known Reference Standard) D->E

Caption: Step-by-step UV-Vis spectroscopy workflow for benzothiazole derivatives.

References

  • Title : Synthesis of Metal-Azo Dyes and Their Optical and Thermal Properties as Recording Materials for DVD-R. Source : oup.com. URL :[Link][5]

  • Title : Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole. Source : tubitak.gov.tr. URL : [Link][2]

  • Title : Chromogenic sensing, biological, and optical properties of Schiff bases of 2-amino-6-methoxybenzothiazole. Source : researchgate.net. URL : [Link][1]

  • Title : A novel proton transfer salt of 2-amino-6-sulfamoylbenzothiazole and its metal complexes. Source : tandfonline.com. URL : [Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine

This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine (CAS No. 1190321-84-6).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine (CAS No. 1190321-84-6). As a specialized heterocyclic compound frequently utilized in targeted drug discovery and development, its unique chemical structure necessitates a rigorous and informed approach to waste management. This guide is designed for researchers and laboratory professionals, offering actionable procedures grounded in established safety principles to ensure personnel safety and environmental compliance.

The procedural recommendations herein are derived from an analysis of the compound's constituent functional groups—a halogenated aromatic ring, a benzothiazole core, and an amine moiety. Each of these imparts specific chemical properties and potential hazards that dictate the required disposal pathway.

Hazard Assessment: A Structurally-Informed Analysis

While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, a chemical hazard assessment can be reliably inferred from its structure and data from closely related analogs. The primary hazards are associated with its three key functional groups.

Structural Component Associated Chemical Class Inferred Hazards & Rationale Supporting Evidence (Analog Compounds)
Bromo- group Halogenated Organic CompoundHalogenated compounds are persistent environmental pollutants and require specific disposal methods, typically high-temperature incineration. They must not be mixed with non-halogenated waste streams.[1][2][3]Disposal guidelines consistently mandate the segregation of halogenated and non-halogenated solvents due to different treatment requirements and costs.[1][4]
-benzothiazole core Heterocyclic Aromatic CompoundThe core benzothiazole structure is known to be biologically active. Analogs are often classified as irritants and can be harmful if ingested or absorbed through the skin.[5]2-Bromo-6-methoxy-1,3-benzothiazole is classified as causing skin, eye, and respiratory irritation, and is harmful if swallowed (H302, H315, H319, H335).[5][6]
-amine group Aromatic AmineAromatic amines as a class are frequently associated with toxicity, and some are suspected or known mutagens or carcinogens.[7] This group significantly increases the potential health risk of the compound.The related compound 6-Methoxy-2-benzothiazolamine is classified as "Toxic if swallowed" and "Suspected of causing genetic defects".[7]

Mandatory Personal Protective Equipment (PPE)

Given the compound's inferred hazards, strict adherence to PPE protocols is essential to prevent exposure.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles and a face shield when handling the solid compound or solutions.[8][9]

  • Skin Protection: A flame-resistant lab coat must be worn and fully buttoned. Use chemically resistant gloves (Nitrile is acceptable for incidental contact, but heavier gloves like Viton or Butyl rubber should be considered for extensive handling). Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[10][11]

  • Respiratory Protection: All handling of the solid powder or volatile solutions should be performed within a certified chemical fume hood to prevent inhalation.[11][12]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Mixing this compound with other waste streams can lead to dangerous reactions, violate regulatory compliance, and significantly increase disposal costs.

Step 1: Waste Stream Identification

All waste materials contaminated with 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine must be designated as Halogenated Organic Waste .[1][3]

Step 2: Waste Container Selection and Labeling
  • Container Type: Use only approved, chemically compatible hazardous waste containers. High-density polyethylene (HDPE) carboys are suitable for liquid waste, while wide-mouth HDPE containers or lined pails are appropriate for solid waste.[13] Ensure containers have a secure, leak-proof screw-top cap.[14][15]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. Use your institution's official hazardous waste label. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Bromo-6-methoxy-1,3-benzothiazol-4-amine" and any solvents present.

    • The hazard characteristics: "Toxic," "Irritant."

    • The date of initial waste accumulation.

Step 3: Collection Procedures

A. Unused or Expired Pure Compound (Solid Waste):

  • If possible, manage the chemical in its original manufacturer's container.[15]

  • Ensure the container is securely sealed and the original label is intact and legible.

  • Place the container in a secondary containment bin.

  • Attach a completed hazardous waste label to the original container.

B. Contaminated Solid Waste (Gloves, Weigh Boats, Wipes, Silica Gel):

  • Collect all contaminated solid debris in a designated, lined container. Do not mix with non-hazardous trash.[15]

  • Once the collection is complete for the task, seal the plastic liner.

  • Label the container as "Hazardous Waste - Solid Halogenated Organics" and list 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine as the primary contaminant.

C. Contaminated Liquid Waste (Solutions, Rinsates):

  • Dedicate a specific, labeled waste carboy for "Halogenated Organic Liquid Waste."[1][13]

  • Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes) unless they are part of the experimental solvent system.[1]

  • Keep the waste container tightly closed at all times, except when actively adding waste.[13][14]

  • Store the liquid waste container in a secondary containment tray or cabinet to mitigate potential spills.

Disposal Workflow and Decision Diagram

The following diagram outlines the logical flow for the proper management and disposal of all waste streams associated with this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal start Identify Waste Material (Solid, Liquid, Labware) classify Classify as Hazardous: 'Halogenated Organic Waste' start->classify segregate Segregate by Physical Form classify->segregate  Yes   solid_waste Solid Waste (Pure compound, contaminated labware) segregate->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) segregate->liquid_waste container_solid Place in Lined, Compatible Solid Waste Container solid_waste->container_solid container_liquid Pour into Compatible Liquid Waste Carboy liquid_waste->container_liquid label_solid Label Container: 'Solid Halogenated Waste' container_solid->label_solid label_liquid Label Container: 'Liquid Halogenated Waste' container_liquid->label_liquid storage Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment label_solid->storage label_liquid->storage pickup Request Waste Pickup from Institutional EHS Department storage->pickup

Caption: Decision workflow for disposal of 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine waste.

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is vital.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Assess the Spill: For small spills (<100 mL of a dilute solution or a few grams of powder) that you are trained to handle:

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of liquid.[2]

    • For a solid spill, gently cover it with absorbent pads to avoid generating dust.[11]

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools. Place it in a sealed, labeled hazardous waste container.[16]

  • Large Spills: For any large or unmanageable spill, evacuate the area immediately. Close the doors and prevent entry. Contact your institution's Environmental Health & Safety (EHS) emergency line for professional cleanup.

Final Disposal: Arranging for Chemical Waste Pickup

Laboratory personnel are responsible for the safe collection and storage of waste, but final disposal must be handled by certified professionals.

  • Storage: Store all sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA). Ensure containers are clean on the outside and stored away from incompatible materials.[14]

  • Request Pickup: Once a waste container is full (do not overfill; leave at least 10% headspace for liquids), or if waste has been stored for the maximum allowable time per institutional policy, submit a chemical waste pickup request to your EHS department.[14][15]

  • Documentation: Maintain accurate records of the waste generated as required by your institution and regulatory agencies.

By adhering to this comprehensive guide, researchers can ensure the safe management and compliant disposal of 2-Bromo-6-methoxy-1,3-benzothiazol-4-amine, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of Florida Campus Safety Division. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]

  • 2-Bromo-6-methoxy-1,3-benzothiazole. PubChem, National Library of Medicine. [Link]

  • Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards. Autech Industry Co.,Limited. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. [Link]

  • 2-bromo-6-methoxy-1,3-benzothiazole CAS 2941-58-4. Home Sunshine Pharma. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

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